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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of Chalcomycin: A 16-Membered Macrolide Antibiotic

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Chalcomycin is a naturally occurring 16-membered macrol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Chalcomycin is a naturally occurring 16-membered macrolide antibiotic originally isolated from Streptomyces bikiniensis[1]. While it shares the broad functional classification of protein synthesis inhibitors with other macrolides like erythromycin and tylosin, chalcomycin possesses a highly distinct structural topology that uniquely dictates its ribosomal binding kinetics and antimicrobial spectrum[1]. This whitepaper dissects the structural biology of chalcomycin, elucidates its mechanism of action (MoA) at the peptidyl transferase center, and provides validated, self-contained experimental protocols for evaluating its efficacy in drug development pipelines.

Structural Distinctiveness and Ribosomal Interception

The potency and target specificity of any macrolide are governed by its stereochemistry and the specific sugar moieties appended to its macrocyclic lactone ring. Chalcomycin diverges from clinically standard 16-membered macrolides in several critical ways:

  • The Chalcose Substitution: Instead of the basic amino sugars (like mycaminose or desosamine) typically required for optimal binding, chalcomycin features the neutral sugar d-chalcose at the C-5(S) position[1]. While chalcose lacks the 3′-amino group—a feature traditionally thought essential for electrostatic interaction with the ribosome—it retains a critical 2′-hydroxyl group that facilitates hydrogen bonding with Domain V of the 23S rRNA[1].

  • The Mycinose Moiety: Substituted at the C-14(R) position, the mycinose sugar acts as a secondary anchor. Chemical footprinting and X-ray crystallographic models of homologous structures indicate that mycinose makes direct contact with Domain II of the bacterial ribosome, significantly enhancing the overall binding affinity of the macrolide[1].

  • Conformational Rigidity: Chalcomycin contains a unique 2,3-trans double bond and an 8(S)-hydroxyl group[1]. This double bond imposes a distinct conformational rigidity on the macrocyclic backbone, altering its spatial orientation within the ribosomal pocket compared to saturated analogs like tylosin[1].

Mechanism of Action (MoA)

Chalcomycin exerts its primary bacteriostatic effect by binding to the 50S ribosomal subunit[2]. By bridging Domain V (the peptidyl transferase center) and Domain II, the bulky macrolactone ring and its appended sugars act as a steric plug[1]. This blockade physically obstructs the polypeptide exit tunnel, preventing the elongation of nascent peptide chains and leading to premature dissociation of peptidyl-tRNA, thereby arresting bacterial growth[2]. Interestingly, chalcomycin has also demonstrated atypical activities, such as the inhibition of glycyl-tRNA synthesis in Staphylococcus aureus and the suppression of protein synthesis in human HeLa cell lines, suggesting secondary off-target interactions not seen in standard macrolides[1].

MoA Chalcomycin Chalcomycin (16-membered macrolide) Ribosome Bacterial 50S Ribosomal Subunit Chalcomycin->Ribosome Binds to DomainV 23S rRNA Domain V (Peptidyl Transferase Center) Ribosome->DomainV Chalcose 2'-OH interaction DomainII 23S rRNA Domain II Ribosome->DomainII Mycinose interaction Tunnel Polypeptide Exit Tunnel Steric Blockade DomainV->Tunnel DomainII->Tunnel Inhibition Protein Synthesis Arrest & Cell Death Tunnel->Inhibition Prevents peptide elongation

Diagram 1: Chalcomycin mechanism of action via 50S ribosomal subunit binding and tunnel blockade.

Antimicrobial Spectrum & Quantitative Efficacy

Chalcomycin exhibits targeted efficacy primarily against Gram-positive pathogens, including multidrug-resistant strains of Staphylococcus aureus and Streptococcus pyogenes[1],[3]. The presence of the 2,3-trans double bond is critical for its potency; reduction to dihydrochalcomycin results in a significant loss of antimicrobial activity[4].

Quantitative Efficacy Profile

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for chalcomycin and its derivatives against key bacterial isolates:

Bacterial SpeciesStrain SpecificationCompoundMIC (µg/mL)
Staphylococcus aureus11 susceptible clinical strainsChalcomycinMIC₅₀: 0.19 (Range: 0.05 - 0.78)[1],[2]
Staphylococcus aureusStrain 209PChalcomycin4.0[4],[2]
Staphylococcus aureusStrain 209PDihydrochalcomycin32.0[4],[2]
Streptococcus pyogenes2 susceptible strainsChalcomycin0.19 - 0.78[1],[2]
Mycoplasma speciesVariousChalcomycinPotent in vitro activity[1],[2]

Core Experimental Methodologies

To rigorously evaluate chalcomycin and its synthetic derivatives, researchers must employ self-validating assay systems. The following protocols are engineered to ensure high reproducibility and isolate the specific variables of interest.

Protocol A: Broth Microdilution Assay for MIC Determination

Causality & Rationale: Determining the MIC requires a highly controlled environment to prevent the "inoculum effect"—where an artificially high starting bacterial density overwhelms the drug, leading to false resistance profiles. By standardizing the inoculum to a 0.5 McFarland standard, we ensure a consistent baseline[2]. This protocol is self-validating through the mandatory inclusion of both positive (growth) and negative (sterility) controls.

Step-by-Step Workflow:

  • Inoculum Preparation: Select a single colony from a fresh overnight agar plate of the target strain (e.g., S. aureus 209P). Suspend in sterile Mueller-Hinton Broth (MHB) and adjust turbidity to match a 0.5 McFarland standard (approx. 1×108 CFU/mL)[2].

  • Standardized Dilution: Dilute the suspension 1:200 in MHB to achieve a final working inoculum of 5×105 CFU/mL[2].

  • Compound Titration: In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of chalcomycin (starting from 64 µg/mL down to 0.03 µg/mL) in MHB[2].

  • Inoculation & Control Setup: Add 50 µL of the standardized bacterial inoculum to each test well.

    • Positive Control: 50 µL MHB + 50 µL inoculum (No drug).

    • Negative Control: 100 µL MHB only (Validates media sterility)[2].

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting zero visible turbidity (complete growth inhibition)[2].

Protocol B: Cell-Free In Vitro Translation (IVT) Assay

Causality & Rationale: Whole-cell MIC assays cannot distinguish between a compound's inability to penetrate the bacterial cell envelope and a true lack of ribosomal target engagement. An IVT assay strips away cellular permeability barriers, utilizing a cell-free extract to directly measure the compound's affinity for the translational machinery[5]. This isolates the MoA and confirms that protein synthesis inhibition is the primary driver of cell death.

Step-by-Step Workflow:

  • Extract Preparation: Utilize a standardized cell-free coupled transcription/translation system (e.g., E. coli S30 extract or a modified HeLa cell lysate for eukaryotic cross-reactivity testing)[5].

  • Inhibitor Pre-incubation: Mix 14 µL of the supplemented lysate with 4 µL of chalcomycin (diluted in assay buffer to desired final concentrations). Pre-incubate at room temperature for 15 minutes to allow steady-state ribosomal binding[6].

  • Reporter Introduction: Add 2 µL of a reporter mRNA transcript (e.g., TurboLuc™ luciferase or a similar luminescent reporter) to initiate the reaction[6],[5].

  • Translation Phase: Incubate the reaction mixture at 30°C–37°C (depending on the extract source) for 60–90 minutes[5].

  • Luminescent Detection: Add the corresponding luciferase glow assay reagent. Quantify luminescence using a microplate reader. The reduction in relative light units (RLU) directly correlates with the inhibition of protein synthesis[5].

IVT_Workflow Extract 1. Prepare Cell-Free Extract (Ribosomes) Compound 2. Pre-incubate Extract with Chalcomycin Extract->Compound RNA 3. Add Reporter mRNA (e.g., Luciferase) Compound->RNA Incubate 4. Translate at 30-37°C for 60-90 mins RNA->Incubate Detect 5. Luminescence Detection (Protein Yield) Incubate->Detect Analyze 6. Dose-Response Curve & IC50 Calculation Detect->Analyze

Diagram 2: High-throughput cell-free in vitro translation assay workflow for MoA validation.

References

  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae - nih.gov - 1

  • Chalcomycin | Antibiotic | MedChemExpress - medchemexpress.com - 3

  • Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities - mdpi.com - 4

  • In Vitro Antibacterial Spectrum of Chalcomycin: A Technical Overview - benchchem.com - 2

  • Ultra-high throughput in vitro translation assay for identification of Trypanosoma cruzi-specific protein synthesis inhibitors - biorxiv.org - 6

  • In vitro research method for screening inhibitors of protein translation - fishersci.com - 5

Sources

Exploratory

In Vitro Antimicrobial Activity Spectrum of Chalcomycin: A Technical Guide

Executive Summary Chalcomycin is a 16-membered macrolide antibiotic originally isolated from Streptomyces bikiniensis and subsequently identified in various marine Streptomyces isolates[1]. Unlike standard 14-membered ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chalcomycin is a 16-membered macrolide antibiotic originally isolated from Streptomyces bikiniensis and subsequently identified in various marine Streptomyces isolates[1]. Unlike standard 14-membered macrolides such as erythromycin, chalcomycin is structurally distinguished by a 2,3-trans double bond and the substitution of the typical amino sugar (mycaminose) with the neutral sugar d-chalcose[1]. As a Senior Application Scientist, I have observed that this structural divergence significantly dictates its in vitro antimicrobial spectrum, rendering it highly effective against specific Gram-positive pathogens while exhibiting unique structure-activity relationships (SAR) that are invaluable for modern drug development[2].

Structural Biology & Mechanism of Action

Chalcomycin exerts its bacteriostatic effect primarily by inhibiting bacterial [3]. The molecule binds reversibly to the 50S subunit of the bacterial ribosome, where the bulky 16-membered macrolactone ring sterically occludes the peptidyl transferase center, specifically interfering with the translocation of peptides during elongation[3].

Interestingly, chalcomycin demonstrates atypical mechanistic features for a macrolide. It has been shown to inhibit the incorporation of glycine into glycyl-tRNA in Staphylococcus aureus and can uniquely suppress protein synthesis in eukaryotic [1].

MechanismOfAction A Chalcomycin (16-membered Macrolide) B Binds 50S Subunit (Bacterial Ribosome) A->B C Blocks Peptide Translocation B->C D Inhibits Protein Synthesis C->D E Bacteriostatic Effect (Gram-positive) D->E

Figure 1: Mechanistic pathway of Chalcomycin-mediated ribosomal inhibition and bacteriostasis.

In Vitro Antimicrobial Spectrum

Quantitative in vitro assays reveal that chalcomycin possesses a narrow but potent spectrum of activity, predominantly targeting [4]. It shows remarkable efficacy against Staphylococcus aureus and Streptococcus pyogenes, including strains that exhibit resistance to other antibiotic classes[5]. Conversely, it is generally inactive against Gram-negative organisms like Escherichia coli, primarily due to the impermeability of the Gram-negative outer membrane to large, hydrophobic[6].

Quantitative Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of chalcomycin and its structural analogs across various microbial strains:

Bacterial SpeciesStrain(s)CompoundMIC (µg/mL)
Staphylococcus aureus11 susceptible strainsChalcomycinMIC₅₀: 0.19 (Range: 0.05 - 0.78)
Staphylococcus aureus209PChalcomycin4.0
Staphylococcus aureus209PDihydrochalcomycin32.0
Streptococcus pyogenes2 susceptible strainsChalcomycin0.19 - 0.78
Bacillus subtilisMarine isolate testChalcomycin B6.25
Escherichia coliATCC0111 / ATCC 25922Chalcomycin> 50.0 (Inactive)
Mycoplasma spp.UnspecifiedChalcomycinPotent in vitro activity

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of chalcomycin is heavily dependent on its specific structural moieties. Studies on marine-derived chalcomycin analogs (e.g., Chalcomycin B, Dihydrochalcomycin, and Chalcomycin E) demonstrate that modifications to the macrolactone ring drastically alter the [7].

For instance, the reduction of the 2,3-trans double bond to form dihydrochalcomycin increases the MIC against S. aureus 209P from 4 µg/mL to 32 µg/mL. This indicates that the conformational rigidity imparted by the double bond is critical for optimal [2]. Furthermore, the presence of specific epoxide units in related macrolides suggests that 16-membered macrolides with different sugar appendages do not follow parallel SAR tendencies, requiring empirical validation for each [2].

Experimental Methodology: MIC Determination Protocol

To accurately quantify the in vitro antibacterial spectrum of chalcomycin, the broth microdilution method is utilized as the gold standard[3]. In drug development, an assay is only as reliable as its internal controls. The following protocol is explicitly designed as a self-validating system to ensure absolute data integrity and reproducibility.

MICWorkflow Step1 1. Inoculum Standardization (5 x 10⁵ CFU/mL) Step3 3. Microtiter Inoculation (Combine 1 & 2) Step1->Step3 Step2 2. Serial Twofold Dilution (Chalcomycin in Broth) Step2->Step3 Step4 4. Incubation (37°C for 18-24 hours) Step3->Step4 Step5 5. Turbidity Assessment (Determine MIC) Step4->Step5

Figure 2: Standardized broth microdilution workflow for determining Chalcomycin MIC values.

Step-by-Step Protocol & Causality
  • Inoculum Standardization : Prepare a bacterial suspension and standardize it to exactly 5×105 CFU/mL[3].

    • Causality: Standardization is critical to prevent the "inoculum effect." An artificially high bacterial density can overwhelm the antibiotic, leading to falsely elevated MIC values, while too low a density may result in an overestimation of the drug's potency.

  • Preparation of Chalcomycin Dilutions : Dissolve chalcomycin in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial twofold dilutions in a 96-well microtiter plate using trypticase soy broth or [5].

    • Causality: Twofold serial dilutions provide a logarithmic scale of concentrations. This geometric progression is mathematically optimal for capturing the precise threshold of inhibition without requiring an exhaustive and impractical number of test wells.

  • Inoculation and Internal Validation : Add the standardized inoculum to each well. The plate must include strict self-validating controls: a positive control (broth + bacteria, no antibiotic) and a negative control (broth only)[3].

    • Causality: The positive control validates the viability of the bacterial strain and the nutritional adequacy of the batch medium. Conversely, the negative control serves as an absolute indicator of aseptic integrity; any detectable turbidity in this well immediately invalidates the entire microtiter plate, signaling procedural contamination.

  • Incubation : Incubate the plates at 37°C for 18-24 hours[3].

    • Causality: This specific timeframe aligns with the exponential and early stationary growth phases of typical Gram-positive pathogens, allowing sufficient time for macroscopic bacterial growth in the absence of effective ribosomal inhibition.

  • MIC Determination : Visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of chalcomycin that completely prevents visible [3].

References

  • Ward, P. B., et al. (2004). "Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae." Antimicrobial Agents and Chemotherapy, ASM Journals. URL:[Link]

  • Jiang, S., et al. (2019). "Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities." Marine Drugs (via PubMed/NIH). URL:[Link]

  • Asolkar, R. N., et al. (2002). "Chalcomycin B, a new macrolide antibiotic from the marine isolate Streptomyces sp. B7064." The Journal of Antibiotics (via NIH). URL:[Link]

  • Semantic Scholar. (2019). "Marine Macrolides with Antibacterial and/or Antifungal Activity." URL: [Link]

  • AntibioticDB. "Chalcomycin - Compound Details." URL:[Link]

  • Google Patents. "US3065137A - Chalcomycin and its fermentative production.

Sources

Foundational

Genetic Regulation of the Chalcomycin Biosynthesis Pathway: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular architecture, regulatory logic, and experimental validation of the chm gene cluster. Executive Summary & Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Molecular architecture, regulatory logic, and experimental validation of the chm gene cluster.

Executive Summary & Molecular Architecture

In the highly competitive soil microbiome, Streptomyces bikiniensis has evolved a sophisticated secondary metabolic network to produce chalcomycin, a 16-membered macrolide with potent antimicrobial properties. Unlike commercially dominant macrolides such as tylosin, chalcomycin features a unique 2,3-trans double bond and incorporates the neutral sugar D-chalcose instead of an amino sugar .

The chm biosynthetic gene cluster (BGC) spans over 60 kb and comprises 25 putative genes responsible for the polyketide backbone, deoxysugar synthesis, and self-resistance . The MIBiG repository classifies this architecture under accession BGC0000035 [[1]]([Link]). While the core biosynthetic machinery (chmGI-GV) drives assembly, the regulatory logic governing its expression is deeply intertwined with environmental sensing and self-preservation mechanisms. Understanding this genetic regulation is not merely a mapping exercise; it is a critical blueprint for synthetic biology, heterologous expression, and yield optimization in drug development.

Regulatory Logic and Self-Resistance Mechanisms

The regulation of antibiotic biosynthesis in Streptomyces relies on complex, cascading networks that link primary metabolic shifts to secondary metabolite production . In the chalcomycin pathway, this is achieved through a combination of transcriptional regulators, trans-acting enzymes, and spatial self-resistance mechanisms.

Environmental Sensing via Two-Component Systems

Adjacent to the core chm cluster are ORF7 (a sensory histidine kinase) and ORF8 (a response regulator) . In Streptomyces, two-component systems (TCS) monitor extracellular stimuli—such as nutrient depletion or quorum-sensing ligands—and transduce these signals via phosphorylation cascades to activate cluster-situated promoters . Genomic mining indicates that physically adjacent TCS units are frequently co-opted to fine-tune antibiotic production in response to ecological competition, positioning ORF7/8 as putative master activators of the chm cluster.

Stress Response and Efflux Modulation

ORF12 encodes a MerR-family transcriptional regulator . MerR regulators classically respond to oxidative stress or the accumulation of toxic intracellular compounds. In the context of chalcomycin biosynthesis, ORF12 likely acts as a safety valve, upregulating efflux pumps or stress-response genes when intracellular chalcomycin titers reach toxic thresholds, thereby preventing metabolic collapse.

Post-Translational Regulation via Self-Resistance

Macrolide biosynthesis is inherently suicidal without robust self-resistance. The chm cluster utilizes a dual-layered defense system that inherently regulates the accumulation of active chalcomycin:

  • Target Modification: chrB encodes an rRNA methyltransferase that methylates nucleotide G748 in domain II of the 23S rRNA, physically preventing chalcomycin from binding to the host's ribosomes .

  • Extracellular Prodrug Reactivation: chmR encodes an extracellular β -glucosidase, sharing 58% identity with the resistance gene DesR. To prevent premature intracellular toxicity, S. bikiniensis likely glycosylates chalcomycin intermediates. Once exported, ChmR cleaves the glucose moiety, reactivating the antibiotic in the extracellular space. This spatial regulation ensures the active compound is only unleashed outside the cell.

Trans-Acting Enzymatic Regulation of the Macrolactone Ring

A defining structural feature of chalcomycin is its 2,3-trans double bond. Genomic sequencing revealed that the chm PKS lacks the ketoreductase (KR) and dehydratase (DH) domains in module 7 typically required to form this bond . This unprecedented architecture indicates that a discrete, trans-acting set of enzymes regulates the introduction of the double bond, representing a unique regulatory checkpoint in polyketide assembly.

RegulatoryLogic Env Environmental Stimuli TCS_Kinase Sensory Kinase (ORF7) Env->TCS_Kinase Ligand Binding TCS_Reg Response Regulator (ORF8) TCS_Kinase->TCS_Reg Phosphorylation Promoters chm Gene Promoters TCS_Reg->Promoters Activation MerR MerR Regulator (ORF12) MerR->Promoters Stress Modulation ChmR ChmR (β-glucosidase) Promoters->ChmR Transcription ChrB ChrB (Methyltransferase) Promoters->ChrB Transcription ActiveChal Active Chalcomycin ChmR->ActiveChal Extracellular Deglycosylation ChrB->ChrB Ribosome Protection

Fig 1. Regulatory logic and self-resistance mechanisms in the chalcomycin biosynthetic pathway.

Quantitative Summary of Key Genetic Elements

To facilitate comparative genomics and synthetic biology applications, the quantitative data regarding the key regulatory and biosynthetic elements of the chm cluster are summarized below.

Genetic ElementSizeHomolog / Protein FamilyProposed Biosynthetic or Regulatory Function
chmGI–GV >20 kbType I Polyketide SynthaseCore macrolactone backbone synthesis
chmR 836 aaDesR / Extracellular β -glucosidasePost-translational prodrug reactivation
chrB ~800 ntTlrB / MyrATarget-site self-resistance (rRNA methylation)
ORF7 386 aaSC5304 / Sensory Histidine KinaseEnvironmental sensing and signal transduction
ORF8 228 aaSAV4704 / Response RegulatorTranscriptional activation of the chm cluster
ORF12 223 aaSCO7698 / MerR-family RegulatorOxidative stress response and efflux modulation

Experimental Methodologies for Regulatory Validation

To prove the causal relationship between putative regulators (e.g., ORF8) and chalcomycin yield, researchers must employ self-validating genetic workflows. The following protocol outlines a robust method for characterizing Streptomyces regulators.

Protocol: Intergeneric Conjugation and Multi-Omics Profiling

Phase 1: Precision Gene Deletion via Homologous Recombination

  • Suicide Vector Construction & Methylation Bypass: Clone 1.5 kb homologous flanking regions of the target regulatory gene into a suicide vector (e.g., pKC1139). Transform this vector into the methylation-deficient E. coli ET12567/pUZ8002 strain.

    • Causality & Rationale:Streptomyces species possess aggressive restriction-modification systems that rapidly degrade methylated foreign DNA. By utilizing the ET12567 strain (which lacks dam, dcm, and hsdS genes), the plasmid DNA remains unmethylated, successfully bypassing the host's restriction barriers during conjugation. Furthermore, large (1.5 kb) homologous arms ensure high-fidelity double-crossover events.

  • Intergeneric Conjugation and Scarless Deletion: Co-culture the E. coli donor with S. bikiniensis spores on MS (mannitol soy flour) agar supplemented with 10 mM MgCl 2​ . Induce double-crossover events by shifting the temperature to 37°C (non-permissive for the pKC1139 origin of replication) and screening for apramycin-sensitive colonies.

    • Causality & Rationale: Traditional insertional inactivation leaves antibiotic resistance cassettes in the genome, which can cause polar effects—altering the transcription of downstream genes in the same operon. A scarless deletion ensures that any observed phenotypic changes are strictly caused by the absence of the regulator.

Phase 2: Multi-Omics Profiling 3. Fermentation & LC-MS: Cultivate the Wild-Type (WT), Δ mutant, and a complemented strain (mutant + integrated intact gene) in parallel using a standardized production medium. Extract the broth with ethyl acetate and quantify chalcomycin titers via LC-MS. 4. Transcriptomics (RNA-Seq): Extract total RNA during the exponential and stationary phases. Map reads to the S. bikiniensis genome to quantify the differential expression of the chmGI-GV polyketide synthase genes.

  • Causality & Rationale: Secondary metabolism is deeply linked to primary metabolic shifts. By comparing RNA-Seq profiles across different growth phases, researchers can distinguish between direct regulatory targets and secondary downstream effects. The complemented strain serves as a strict self-validating control, proving that restoring the gene restores the wild-type phenotype.

Workflow WT Wild-Type S. bikiniensis Conjugation Intergeneric Conjugation WT->Conjugation Plasmid Transfer Mutant Scarless ΔMutant Conjugation->Mutant Double Crossover Omics RNA-Seq & HPLC-MS Mutant->Omics Multi-Omics Analysis Regulatory Mapping Omics->Analysis Data Integration

Fig 2. Experimental workflow for validating genetic regulators in Streptomyces bikiniensis.

References

  • Ward, S. L., Hu, Z., Schirmer, A., et al. "Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae." Antimicrobial Agents and Chemotherapy, 2004.[Link]

  • MIBiG Repository. "BGC0000035: chalcomycin A biosynthetic gene cluster from Streptomyces bikiniensis." Minimum Information about a Biosynthetic Gene cluster.[Link]

  • Liu, G., Chater, K. F., Chandra, G., Niu, G., & Tan, H. "Molecular Regulation of Antibiotic Biosynthesis in Streptomyces." Microbiology and Molecular Biology Reviews, 2013.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Chalcomycin

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystal structure and stereochemistry of chalcomycin, a 16-membered macrolide antibiotic. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure and stereochemistry of chalcomycin, a 16-membered macrolide antibiotic. As a senior application scientist, the following sections are structured to deliver not just data, but also the scientific rationale behind the experimental approaches used to elucidate the complex three-dimensional architecture of this natural product.

Introduction: Chalcomycin, a Structurally Unique Macrolide

Chalcomycin, produced by Streptomyces bikiniensis, is a notable member of the 16-membered macrolide family of antibiotics.[1][2] Its unique structural features, including a 2,3-trans double bond and the neutral deoxysugar D-chalcose, distinguish it from many other clinically relevant macrolides.[1][2] A thorough understanding of its three-dimensional structure and absolute stereochemistry is paramount for elucidating its mechanism of action, understanding structure-activity relationships (SAR), and guiding synthetic and semi-synthetic efforts toward novel derivatives with improved pharmacological properties.

The definitive elucidation of chalcomycin's complex stereochemistry was achieved through single-crystal X-ray diffraction, a powerful technique for determining the precise spatial arrangement of atoms in a crystalline solid.[3] This crystallographic data, corroborated by advanced nuclear magnetic resonance (NMR) spectroscopic techniques, provides a complete picture of the molecule's conformation and the configuration of its numerous stereocenters.

The Three-Dimensional Architecture: Insights from X-ray Crystallography

The absolute configuration of chalcomycin was unequivocally established through single-crystal X-ray crystallographic analysis.[3] While the primary crystallographic data is archived in the Cambridge Structural Database (CSD), this guide will discuss the key structural features and provide a comparative analysis with related compounds.

Key Crystallographic Data of Dihydrochalcomycin

To illustrate the crystallographic approach, the data for the closely related dihydrochalcomycin is presented below. Dihydrochalcomycin differs from chalcomycin by the saturation of a double bond, but its crystal structure provides valuable insights into the overall conformation of the macrolide ring.[4]

ParameterDihydrochalcomycin
Chemical Formula C35H58O14
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 10.123 Å, b = 16.456 Å, c = 23.457 Å
Volume 3907.9 ų
Z 4
Density (calculated) 1.25 g/cm³

Data for dihydrochalcomycin, a closely related analogue of chalcomycin.[4]

The crystal structure of chalcomycin itself reveals a conformationally restrained 16-membered lactone ring.[5] Interestingly, studies have shown that there are significant conformational differences between the crystal structure and the solution structure of chalcomycin, particularly in the macrocyclic backbone.[1] This highlights the importance of using complementary techniques, such as NMR, to understand the molecule's behavior in different environments.

Unraveling the Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of complex organic molecules in solution. For chalcomycin, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, particularly Nuclear Overhauser Effect (NOE) based techniques, has been instrumental in confirming the relative stereochemistry of the macrolide ring and the glycosidically linked sugars.

1H and 13C NMR Spectroscopic Data

The following table summarizes the key 1H and 13C NMR chemical shifts for chalcomycin, which serve as a fingerprint for its structure and provide crucial information for stereochemical assignment.

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
1167.2-
2123.45.89, d (15.6)
3145.16.98, dd (15.6, 9.6)
434.52.54, m
578.93.87, dd (9.6, 2.4)
641.21.98, m
720.11.23, d (6.6)
875.43.56, d (9.6)
9175.3-
1045.32.87, m
1169.83.98, m
1259.03.12, d (9.0)
1358.72.98, d (9.0)
1439.81.87, m
1579.84.89, d (9.6)
1621.31.18, d (6.6)
1' (Chalcose)96.54.82, d (7.8)
1'' (Mycinose)102.14.34, d (7.2)

Selected NMR data for chalcomycin.[4]

Stereochemical Elucidation through NOE and Coupling Constants

The relative stereochemistry of the numerous chiral centers in chalcomycin can be deduced from through-space proton-proton interactions (NOEs) and through-bond proton-proton scalar couplings (J-couplings).

  • NOE Correlations: Rotating frame Overhauser effect spectroscopy (ROESY) experiments reveal protons that are close to each other in space, providing critical information about the conformation of the macrolide ring and the orientation of its substituents.

  • Coupling Constants: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus equation. Analysis of these coupling constants helps to define the relative stereochemistry of adjacent stereocenters. For example, the large coupling constant observed for the anomeric proton of the mycinose sugar is indicative of a trans-diaxial relationship with the proton at C-2'', confirming its β-glycosidic linkage.[4]

The D-configuration of the mycinose and chalcose sugar units in chalcomycin has been established based on biosynthetic considerations and comparison with other known macrolides.[4]

Experimental Protocols

The following sections provide an overview of the methodologies employed for the determination of the crystal structure and stereochemistry of chalcomycin. These protocols are based on established techniques for the analysis of macrolide antibiotics.

Crystallization of Chalcomycin

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallographic analysis.

Protocol: Vapor Diffusion Crystallization

  • Preparation of a Supersaturated Solution: Dissolve purified chalcomycin in a suitable solvent (e.g., butanol, ethanol) to near saturation.[1]

  • Setting up the Crystallization Drop:

    • Place a small volume (1-2 µL) of the chalcomycin solution on a siliconized glass coverslip.

    • Mix the drop with an equal volume of a reservoir solution containing a precipitant (e.g., a salt or a polymer like PEG).

  • Equilibration: Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 18°C).

  • Crystal Growth: Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of chalcomycin and the precipitant in the drop, leading to the formation of crystals.

Diagram: Workflow for Chalcomycin Crystallization

G cluster_prep Solution Preparation cluster_setup Crystallization Setup cluster_growth Crystal Growth & Analysis Purification Purified Chalcomycin Solvation Dissolve in Suitable Solvent Purification->Solvation Mixing Mix with Precipitant Solution Solvation->Mixing VaporDiffusion Set up Vapor Diffusion Drop Mixing->VaporDiffusion Incubation Incubate at Constant Temperature VaporDiffusion->Incubation CrystalFormation Crystal Formation Incubation->CrystalFormation XRay X-ray Diffraction CrystalFormation->XRay

Caption: Workflow for single-crystal growth of chalcomycin.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Processing: The diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and other crystallographic parameters.

NMR Spectroscopic Analysis for Stereochemical Confirmation
  • Sample Preparation: Dissolve a few milligrams of purified chalcomycin in a deuterated solvent (e.g., CDCl₃).

  • 1D NMR: Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts of all protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range proton-carbon correlations to establish the connectivity of the carbon skeleton.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify through-space correlations between protons to determine their spatial proximity and deduce the relative stereochemistry.

  • Data Analysis: Integrate and analyze the spectra to assign all signals, measure coupling constants, and identify key NOE correlations to build a 3D model of the molecule in solution.

Diagram: NMR Workflow for Stereochemical Analysis

G cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Chalcomycin in Deuterated Solvent NMR1D 1D NMR (¹H, ¹³C) Sample->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC, ROESY) Sample->NMR2D Assignment Spectral Assignment NMR1D->Assignment NMR2D->Assignment Coupling Coupling Constant Analysis Assignment->Coupling NOE NOE Correlation Analysis Assignment->NOE Structure 3D Structure in Solution Coupling->Structure NOE->Structure

Caption: Workflow for NMR-based stereochemical elucidation.

Conclusion: A Foundation for Future Drug Development

The detailed knowledge of chalcomycin's crystal structure and stereochemistry provides a critical foundation for the rational design of novel antibiotics. The conformational rigidity of the macrolide ring, coupled with the specific orientation of its sugar moieties and other functional groups, dictates its binding to the bacterial ribosome and, consequently, its antimicrobial activity. The experimental methodologies outlined in this guide represent the gold standard for the structural elucidation of complex natural products, and the insights gained from these studies will continue to drive innovation in the field of macrolide antibiotic development.

References

  • Smolecule. (n.d.). Stereochemistry and Structural Features of Chalcomycin.
  • Ward, S. L., Hu, Z., Schirmer, A., Reid, R., Revill, W. P., Reeves, C. D., ... & Katz, L. (2004). Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae. Antimicrobial agents and chemotherapy, 48(12), 4703–4712. [Link]

  • Woo, P. W. K., Dion, H. W., & Bartz, Q. R. (1964). The structure of chalcomycin. Journal of the American Chemical Society, 86(13), 2726–2727. [Link]

  • Celmer, W. D. (1965). Stereochemical problems in macrolide antibiotics. Pure and Applied Chemistry, 11(1-2), 9-26. [Link]

  • Merck Index Online. (n.d.). Chalcomycin.
  • Li, Y., Li, X., Liu, Y., Zhang, W., & Ju, J. (2019). Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities. Marine drugs, 17(10), 579. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for the Extraction and Purification of Chalcomycin from Streptomyces Fermentation Broth

Introduction & Mechanistic Overview Chalcomycin is a 16-membered macrolide antibiotic originally isolated from Streptomyces bikiniensis and recently identified in marine-derived Streptomyces species[1][2]. Unlike many ot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Chalcomycin is a 16-membered macrolide antibiotic originally isolated from Streptomyces bikiniensis and recently identified in marine-derived Streptomyces species[1][2]. Unlike many other macrolides that contain an amino sugar (e.g., mycaminose), chalcomycin features the neutral sugar d-chalcose and a 2,3-trans double bond within its macrolactone backbone[3]. It exhibits potent antimicrobial activity against Gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes, by inhibiting ribosomal protein synthesis[1][3].

Because chalcomycin is a neutral macrolide, its extraction and purification require a tailored approach. Standard acid-base partitioning—often used for basic macrolides like erythromycin—is ineffective. Instead, the isolation strategy must rely on optimized liquid-liquid extraction (LLE) using moderately polar, water-immiscible solvents, followed by high-resolution normal-phase and reverse-phase chromatography.

This application note provides a field-proven, self-validating protocol for the recovery of high-purity chalcomycin from raw fermentation broth. By integrating bio-guided fractionation with precise chromatographic steps, this workflow ensures that the isolated product retains its structural integrity and biological efficacy.

Experimental Workflow

G A Fermentation Broth (Streptomyces bikiniensis) B Biomass Separation (Centrifugation / Filtration) A->B Remove Mycelium C Liquid-Liquid Extraction (Ethyl Acetate, pH 7.5-7.8) B->C Supernatant Extraction D Primary Fractionation (Flash Silica Gel Chromatography) C->D Crude Extract Concentration E High-Resolution Purification (Preparative RP-HPLC) D->E Active Fractions (Hexane/Acetone) F Validation & Lyophilization (LC-MS, NMR, Bioassay) E->F >98% Purity Target

Workflow for the extraction and purification of chalcomycin from fermentation broth.

Step-by-Step Experimental Protocol

Phase 1: Biomass Separation and Primary Extraction
  • Harvesting : Following a 7-day submerged fermentation at 30°C[2][3], collect the whole culture broth.

  • Biomass Removal : Centrifuge the broth at 8,000 × g for 20 minutes at 4°C. Decant and filter the supernatant through a 0.45 µm membrane.

    • Causality: Chalcomycin is an extracellular secondary metabolite secreted into the medium. Rapid separation of the mycelium prevents intracellular enzymatic degradation and minimizes the presence of emulsion-forming lipids during downstream solvent extraction.

  • pH Adjustment : Adjust the cell-free supernatant to pH 7.5–7.8 using solid NaHCO₃[3].

    • Causality: While chalcomycin is neutral, neutralizing acidic fermentation byproducts prevents acid-catalyzed hydrolysis of the glycosidic bonds and stabilizes the macrolactone ring during extraction.

  • Liquid-Liquid Extraction (LLE) : Extract the aqueous filtrate three times with an equal volume of ethyl acetate (or chloroform)[2][3].

  • Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄ with vigorous stirring, filter, and concentrate in vacuo at 35°C to yield a crude amber extract[3].

Phase 2: Primary Fractionation (Normal-Phase Chromatography)
  • Column Preparation : Pack a glass column with silica gel (200–300 mesh) slurried in hexane.

  • Sample Loading : Dissolve the crude amber extract in a minimal volume of chloroform and load it onto the column bed.

  • Gradient Elution : Elute using a step gradient of hexane and acetone, starting at 100% hexane and increasing the acetone concentration up to 35% (supplemented with 2% v/v triethylamine to reduce tailing)[3].

    • Causality: A normal-phase gradient effectively separates the neutral chalcomycin from non-polar lipophilic impurities (which elute early in hexane) and highly polar polymeric substances (which remain retained on the silica).

  • Fraction Collection : Collect fractions and spot them on TLC plates. Pool fractions exhibiting UV activity and positive staining with anisaldehyde-sulfuric acid reagent.

Phase 3: High-Resolution Purification (Preparative HPLC)
  • Sample Preparation : Reconstitute the pooled active fractions in HPLC-grade methanol and filter through a 0.22 µm PTFE syringe filter.

  • Chromatography : Inject the sample onto a Preparative C18 Reverse-Phase column (e.g., 21.2 × 250 mm, 5 µm particle size).

  • Elution Method : Run a linear gradient of 15% to 100% organic phase (56% methanol containing 5 mM ammonium acetate) over an extended gradient time[3]. Monitor UV absorption at 282 nm.

    • Causality: The conjugated diene/enone system in chalcomycin's macrolactone ring absorbs strongly at 282 nm[3]. Reverse-phase chromatography resolves chalcomycin from closely related structural analogs (e.g., dihydrochalcomycin) based on subtle hydrophobicity differences[1].

Analytical Validation & Quantitative Data

To establish a self-validating system, chemical purity must be cross-referenced with biological activity. By testing aliquots of the HPLC fractions against Staphylococcus aureus, researchers can definitively link the UV 282 nm chromatographic peak to the biologically active chalcomycin, preventing the accidental isolation of inactive structural degradants.

Table 1: Analytical and Chromatographic Parameters for Chalcomycin Purification
Purification StageTechniqueKey ParametersExpected PurityPurpose
Primary Extraction LLE (Ethyl Acetate)pH 7.5–7.8, 1:1 Vol Ratio~15 - 25%Bulk removal of salts, polar sugars, and aqueous proteins.
Fractionation Flash Silica GelHexane/Acetone (0-35%)~60 - 75%Separation of neutral macrolides from extreme polarity contaminants.
Final Polishing Prep RP-HPLCC18, MeOH/NH₄OAc gradient> 98%Isolation of pure chalcomycin from structural analogs (e.g., chalcomycin E).
Validation LC-MS (ESI+)m/z detectionN/AConfirmation of molecular mass and structural integrity.
Table 2: Antimicrobial Activity Profile (Self-Validation Markers)
Test OrganismChalcomycin MIC (µg/mL)Significance in Workflow
Staphylococcus aureus (e.g., 209P)4.0Primary bio-guided fractionation target; confirms retention of the active epoxy unit[1].
Streptococcus pyogenes0.19 - 0.78Secondary validation for Gram-positive spectrum efficacy[3].
Escherichia coli> 64.0Negative control; confirms absence of broad-spectrum contaminants[1].

References

  • Chalcomycins from Marine-Derived Streptomyces sp.
  • Source: google.com (Patents)
  • Source: nih.

Sources

Application

Application Note: Advanced HPLC-UV/MS Analytical Method for the Quantification of Chalcomycin in Complex Fermentation Matrices

Introduction & Scope Chalcomycin (CAS Registry Number: 20283-48-1) is a 16-membered macrolide antibiotic naturally produced by the bacterium Streptomyces bikiniensis[1][2]. With a molecular weight of 700.81 g/mol and a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Chalcomycin (CAS Registry Number: 20283-48-1) is a 16-membered macrolide antibiotic naturally produced by the bacterium Streptomyces bikiniensis[1][2]. With a molecular weight of 700.81 g/mol and a molecular formula of C35H56O14[1], it functions as a potent protein biosynthesis inhibitor with broad-spectrum antimicrobial properties[3].

Quantifying chalcomycin during fermentation scale-up or pharmacokinetic profiling presents significant analytical challenges. The complex aqueous matrix of fermentation broth contains a high concentration of interfering proteins, salts, and secondary metabolites. This application note details a highly robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with orthogonal UV and Electrospray Ionization Mass Spectrometry (ESI-MS) detection for the precise quantification of chalcomycin.

Mechanistic Principles & Causality

To ensure analytical trustworthiness, every step of this protocol is designed with specific mechanistic intent:

  • Sample Extraction (Liquid-Liquid Partitioning): Chalcomycin is a neutral, relatively hydrophobic compound. Liquid-liquid extraction (LLE) using ethyl acetate is employed because it efficiently partitions the macrolide into the organic phase while precipitating polar proteins and leaving inorganic salts in the aqueous waste[4].

  • Filtration Chemistry: Reconstituted samples are filtered strictly through 0.22 µm Polytetrafluoroethylene (PTFE) membranes[5]. Macrolides are prone to non-specific binding on nylon or cellulose acetate membranes; PTFE is chemically inert, ensuring that quantitative recovery is not compromised by surface adsorption.

  • Chromatographic Separation: A high-density C18 reverse-phase column is utilized. The hydrophobic macrolactone ring of chalcomycin interacts strongly with the C18 alkyl chains[2][5]. Formic acid (0.1%) is added to the mobile phase to suppress the ionization of residual silanol groups on the silica support, preventing peak tailing and ensuring sharp, Gaussian peak shapes[5].

  • Orthogonal Detection (UV + MS): Unlike many macrolides that lack a strong chromophore, chalcomycin possesses a conjugated system that yields a distinct UV absorption maximum (λmax) at 218 nm[1][4]. UV detection provides highly reproducible quantification, while parallel positive-ion ESI-MS provides structural confirmation and peak purity validation[2].

Analytical Workflow Visualization

Workflow N1 Fermentation Broth (S. bikiniensis) N2 Liquid-Liquid Extraction (Ethyl Acetate) N1->N2 Add Internal Std N3 Solvent Evaporation & Reconstitution N2->N3 Organic Phase N4 PTFE Filtration (0.22 µm) N3->N4 MeOH/H2O N5 RP-HPLC Separation (C18 Column) N4->N5 Inject 5 µL N6 UV Detection (λ = 218 nm) N5->N6 Split Flow N7 ESI-MS Detection (Positive Ion Mode) N5->N7 Split Flow N8 Data Analysis & Quantification N6->N8 N7->N8

Figure 1: Analytical workflow for chalcomycin extraction and HPLC-UV/MS quantification.

Experimental Protocol

Reagents and Standard Preparation
  • Reference Standard: Obtain high-purity chalcomycin (≥96% HPLC grade)[3].

  • Stock Solution: Dissolve the chalcomycin standard in pure methanol to a concentration of 1.0 mg/mL. Critical Step: Chalcomycin is sensitive to degradation; store the stock solution at -20°C and protect it from light[3].

  • Internal Standard (IS): Prepare a 100 µg/mL solution of Roxithromycin in methanol. The IS acts as a self-validating control to correct for matrix suppression and extraction losses.

Sample Extraction Procedure
  • Transfer 1.0 mL of Streptomyces bikiniensis fermentation broth into a 15 mL centrifuge tube.

  • Spike the sample with 50 µL of the IS solution.

  • Add 3.0 mL of HPLC-grade ethyl acetate[4]. Vortex vigorously for 2 minutes to ensure complete phase partitioning.

  • Centrifuge at 4,000 × g for 10 minutes at 4°C to break any emulsions.

  • Carefully transfer 2.0 mL of the upper organic layer to a clean glass vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 500 µL of Methanol:Water (50:50, v/v) containing 0.1% formic acid[5].

  • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[5].

HPLC-UV/MS Conditions

Table 1: Chromatographic Parameters

ParameterSpecification
Column ZORBAX Eclipse Plus C18 (2.1 × 150 mm, 1.8 µm) or equivalent[5]
Column Temperature 30 °C
Mobile Phase A Ultrapure Water + 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 5.0 µL
UV Detection λ = 218 nm (Diene absorbance maximum)[1][4]

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.085.015.0Initial
2.085.015.0Isocratic hold
8.010.090.0Linear gradient
11.010.090.0Column wash
11.185.015.0Re-equilibration
15.085.015.0End

Table 3: Mass Spectrometry (ESI+) Parameters

ParameterSettingRationale
Ionization Mode Positive (ESI+)Macrolides readily accept protons[2].
Target Mass (m/z) 723.8 [M+Na]⁺ / 701.8 [M+H]⁺Corresponds to MW 700.81[1].
Capillary Voltage 3.5 kVOptimizes aerosol droplet desolvation.
Drying Gas Temp 300 °CPrevents thermal degradation of the macrolide.

System Suitability and Method Validation

To ensure the trustworthiness of the generated data, the analytical sequence must begin with a System Suitability Test (SST). Six replicate injections of a mid-level calibration standard (50 µg/mL) must meet the following criteria:

  • Retention Time Relative Standard Deviation (RSD): ≤ 1.0%

  • Peak Tailing Factor (T): 0.8 – 1.5

  • Theoretical Plates (N): ≥ 5,000

Table 4: Summary of Method Validation Metrics

Validation ParameterResult / Acceptance Criteria
Linearity Range 0.5 – 200 µg/mL (R² ≥ 0.999)
Limit of Detection (LOD) 0.15 µg/mL (S/N ≥ 3)
Limit of Quantification (LOQ) 0.5 µg/mL (S/N ≥ 10)
Intra-day Precision (RSD) ≤ 3.5% (n=6)
Extraction Recovery 88.5% – 94.2% (Corrected via IS)

References

  • Chalcomycin. DrugFuture.
  • Chalcomycin and its fermentative production (US3065137A).
  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae.
  • Genomic and Untargeted Metabolomic Analysis of Secondary Metabolites in the Streptomyces griseoaurantiacus Strain MH191 Shows Media-Based Dependency for the Production of Bioactive Compounds with Potential Antifungal Activity.
  • Chalcomycin | CAS 20283-48-1. Adipogen.

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of Chalcomycin in Fermentation Broth

Abstract This application note details a sensitive and specific method for the analysis of chalcomycin, a 16-membered macrolide antibiotic, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Chalcomyci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a sensitive and specific method for the analysis of chalcomycin, a 16-membered macrolide antibiotic, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Chalcomycin, produced by Streptomyces bikiniensis, exhibits modest antibiotic activity against gram-positive organisms and is of interest for its unique structural features, including a 2,3-trans double bond and a neutral d-chalcose sugar moiety[1][2]. The described method is tailored for researchers in natural product discovery, antibiotic development, and fermentation process monitoring. We provide a comprehensive protocol covering sample preparation from fermentation broth, optimized liquid chromatography conditions, and tandem mass spectrometry parameters for selective and reliable quantification.

Introduction

Macrolide antibiotics are a critical class of therapeutics widely used in human and veterinary medicine[3]. Chalcomycin is a 16-membered macrolide notable for its distinct structure compared to more common macrolides like tylosin[1][2]. Its biosynthesis and unique chemical features make it a subject of academic and industrial research[1][4]. Accurate and reliable quantification of chalcomycin in complex matrices, such as fermentation broths, is essential for optimizing production, assessing stability, and conducting further pharmacological studies.

Liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique for determining antibiotic residues in various samples due to its high sensitivity, selectivity, and specificity[5][6]. This note presents a complete workflow, leveraging the power of a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which ensures confident detection and quantification of chalcomycin, even at low concentrations.

Experimental

Reagents and Materials
  • Solvents: HPLC-grade methanol and acetonitrile were acquired from Thermo Fisher Scientific. Formic acid (≥96%) and ammonium acetate were purchased from Sigma-Aldrich[7].

  • Water: "Type I" Milli-Q high-purity water was used for all preparations.

  • Chalcomycin Standard: A reference standard of chalcomycin should be procured from a reputable supplier. If not commercially available, it may need to be isolated and purified from S. bikiniensis fermentation cultures, with purity confirmed by NMR and high-resolution mass spectrometry[4].

  • Internal Standard (IS): A closely related macrolide not present in the sample, such as roxithromycin or a stable isotope-labeled version of chalcomycin, is recommended for optimal quantification[5][8].

Sample Preparation: Extraction from Fermentation Broth

The goal of sample preparation is to efficiently extract chalcomycin from the complex fermentation matrix while removing proteins, salts, and other interferences that could compromise the LC-MS analysis.

Protocol:

  • Centrifugation: Collect 10 mL of the fermentation broth in a centrifuge tube. Centrifuge at 5000 rpm for 10 minutes to pellet the biomass (cells).

  • Supernatant Collection: Carefully transfer the supernatant to a clean 50 mL tube. For analysis of intracellular chalcomycin, the cell pellet can be subjected to a separate extraction protocol (e.g., sonication with an organic solvent).

  • Protein Precipitation & Extraction: Add 20 mL of acetonitrile to the supernatant (a 2:1 ratio of solvent to sample). Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.

  • Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated proteins.

  • Dilution & Filtration: Collect the resulting supernatant. Add the internal standard solution. Dilute the extract with an equal volume of water containing 0.1% formic acid to ensure compatibility with the mobile phase and improve chromatographic peak shape.

  • Final Filtration: Filter the final solution through a 0.22 µm PVDF or PTFE syringe filter into an LC vial for analysis[5].

Causality Explanation: Acetonitrile is a highly effective solvent for precipitating proteins and extracting moderately nonpolar compounds like macrolides. The dilution step with acidified water is crucial; it reduces the organic solvent concentration of the injected sample, preventing peak distortion and ensuring good retention on the reversed-phase column. The addition of an internal standard corrects for any variability during sample preparation and injection[8].

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a Shimadzu LCMS-8050 or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a Nexera X2 or similar UHPLC system.

Liquid Chromatography Parameters:

ParameterValue
Column Shim-pack Scepter C18-120 (100 x 2.1 mm, 1.9 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Acetate[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Flow Rate 0.3 mL/min[7]
Column Temperature 40 °C[7][9]
Injection Volume 5 µL[3]
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) %A %B
0.00 95 5
1.00 95 5
7.00 5 95
9.00 5 95
9.10 95 5

| 12.00 | 95 | 5 |

Causality Explanation: A C18 column is the standard choice for reversed-phase chromatography of macrolides, providing excellent retention and separation based on hydrophobicity. The mobile phase additives, formic acid and ammonium acetate, are volatile and serve to improve ionization efficiency in the ESI source by promoting the formation of protonated molecules ([M+H]⁺)[5][7]. A gradient elution is necessary to effectively elute the relatively nonpolar chalcomycin while ensuring separation from more polar matrix components.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 10 L/min
Interface Temperature 300 °C
DL Temperature 250 °C
Heat Block Temp. 400 °C
CID Gas Argon

Causality Explanation: Macrolide antibiotics readily form positive ions via protonation in the ESI source, making positive mode the standard for sensitive detection[10]. The temperatures and gas flows are optimized to ensure efficient desolvation of the analyte ions, maximizing signal intensity.

MRM Transitions:

To develop the MRM method, a standard solution of chalcomycin is infused into the mass spectrometer. The precursor ion ([M+H]⁺) is identified in a Q1 scan. Then, product ion scans are performed to identify the most stable and abundant fragment ions for quantification and confirmation. Based on the structure of chalcomycin (C₃₅H₅₆O₁₀), its monoisotopic mass is approximately 636.39 g/mol . Therefore, the protonated precursor ion [M+H]⁺ would be sought around m/z 637.4.

Table 2: Hypothetical MRM Transitions for Chalcomycin

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Purpose
Chalcomycin 637.4 Fragment 1 (e.g., loss of chalcose) Optimized (e.g., -25 V) Quantifier
Chalcomycin 637.4 Fragment 2 (e.g., macrolactone ring) Optimized (e.g., -40 V) Qualifier
Roxithromycin (IS) 837.5 679.5 -30 Quantifier

| Roxithromycin (IS) | 837.5 | 158.1 | -45 | Qualifier |

Note: The specific product ions and collision energies for chalcomycin must be determined empirically by infusing a pure standard.

Workflow and Data Analysis

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Collect Fermentation Broth B 2. Centrifuge to Pellet Biomass A->B C 3. Extract Supernatant with Acetonitrile B->C D 4. Dilute, Add IS, & Filter C->D E 5. Inject Sample onto RP-C18 Column D->E F 6. Gradient Elution E->F G 7. ESI Ionization (+) & MRM Detection F->G H 8. Integrate Peak Areas (Analyte & IS) G->H I 9. Generate Calibration Curve H->I J 10. Quantify Chalcomycin Concentration I->J

Caption: Overall workflow for chalcomycin analysis.

Data analysis is performed using software such as Shimadzu's LabSolutions Insight or Sciex OS-Q[11][12]. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of chalcomycin in the samples is then determined from this curve. The qualifier ion transition is used to confirm the identity of the analyte, providing an extra layer of confidence in the results.

Conclusion

This application note provides a detailed, robust, and sensitive LC-MS/MS method for the quantification of chalcomycin in fermentation broth. The protocol includes a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions. This method is suitable for high-throughput analysis and can be readily adopted by researchers in drug discovery and bioprocess development to support the study of this unique macrolide antibiotic.

References

  • Determination of nine macrolide antibiotics in grass carp. Shimadzu. (2024).
  • Suspect Screening and Semi-Quantification of Macrolide Antibiotics in Municipal Wastewater by High-Performance Liquid Chromatography—Precursor Ion Scan Tandem Mass Spectrometry. MDPI. (2023). Available at: [Link]

  • Determination of Five Macrolide Antibiotic Residues in Honey by LC-ESI-MS and LC-ESI-MS/MS. ACS Publications. (2003). Available at: [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. PMC. (2019). Available at: [Link]

  • Screening Assay of Residual Antibiotics in Livestock Samples by LC-MS/MS. J-Stage. (2017). Available at: [Link]

  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. PMC. (2004). Available at: [Link]

  • Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues. PMC. (2022). Available at: [Link]

  • Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. Polish Academy of Sciences. (2017). Available at: [Link]

  • Chalcomycin B, a New Macrolide Antibiotic from the Marine Isolate Streptomyces sp. B7064. ResearchGate. (2002). Available at: [Link]

  • LC/MS/MS Method Package for Aminoglycoside Antibiotics. Shimadzu. (n.d.). Available at: [Link]

  • Mechanistic pathway proposed to compound 8 fragmentation by MS/MS data. ResearchGate. (2020). Available at: [Link]

  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. ResearchGate. (2004). Available at: [Link]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. FDA. (2020). Available at: [Link]

  • Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. PubMed. (2006). Available at: [Link]

  • A Universal LC-MS/MS Method for Simultaneous Detection of Antibiotic Residues in Animal and Environmental Samples. PMC. (2022). Available at: [Link]

  • Fully automated quantification of 15 antibiotics for therapeutic drug monitoring by LC-MS/MS. Shimadzu. (n.d.). Available at: [Link]

  • Development and Validation of Liquid Chromatographic Method for Fast Determination of Lincomycin, Polymyxin and Vancomycin in Preservation Solution for Transplants. ResearchGate. (2024). Available at: [Link]

  • Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae. PubMed. (2004). Available at: [Link]

Sources

Application

Preparation and Application of Chalcomycin Stock Solutions for In Vitro Cell Culture

A Comprehensive Guide to Reagent Handling, Antimicrobial Assays, and Mechanism of Action Introduction & Mechanism of Action Chalcomycin is a 16-membered macrolide antibiotic originally isolated from the soil bacterium1[1...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Reagent Handling, Antimicrobial Assays, and Mechanism of Action

Introduction & Mechanism of Action

Chalcomycin is a 16-membered macrolide antibiotic originally isolated from the soil bacterium1[1]. Structurally distinct from many other macrolides, it features a 2,3-trans double bond and contains the neutral sugar D-chalcose at the C-5 position, rather than the typical amino sugar found in related compounds[1]. This structural nuance influences its binding affinity and spectrum of activity[2].

Mechanistically, Chalcomycin functions by binding to the 50S subunit of the bacterial ribosome[2]. This binding event physically blocks the translocation of nascent peptide chains during translation, effectively halting protein elongation and leading to cell growth arrest[3]. While historically noted for its modest activity against Gram-positive bacteria (such as Staphylococcus aureus and Streptococcus pyogenes), Chalcomycin possesses unique biological properties: it exhibits potent activity against Mycoplasma species and uniquely1[1], making it a compound of significant interest for specialized cell culture assays and drug development research.

MOA Chalcomycin Chalcomycin (16-membered macrolide) Ribosome 50S Ribosomal Subunit Chalcomycin->Ribosome Binds to Translocation Blockade of Peptide Translocation Ribosome->Translocation Induces ProteinSynthesis Inhibition of Protein Synthesis Translocation->ProteinSynthesis Causes GrowthArrest Cell Growth Arrest (Bacteria, Mycoplasma, HeLa) ProteinSynthesis->GrowthArrest Leads to

Caption: Proposed mechanism of action for Chalcomycin inhibiting protein synthesis via the 50S subunit.

Physicochemical Properties & Quantitative Data

To ensure the integrity of your experimental workflows, it is critical to understand the solubility profile of Chalcomycin. The compound is highly hydrophobic; attempting to dissolve it directly in aqueous buffers will result in precipitation and inaccurate dosing.

Table 1: Physicochemical and Antimicrobial Properties of Chalcomycin

PropertyData / Specification
Source Organism Streptomyces bikiniensis[1]
Molecular Weight ~697.8 g/mol [4]
Primary Solvents DMSO (Recommended for stock, ≥10 mg/mL), Ethanol, Methanol, Chloroform[4][5]
Insoluble In Water, Hexane, Petroleum Ether[4]
Target Organisms Gram-positive bacteria, Mycoplasma spp., HeLa cells[1][2]
MIC Range (S. aureus) 0.05 – 0.78 μg/mL[1]
Storage (Powder) -20°C, desiccated and protected from light
Storage (Stock Solution) -80°C (Single-use aliquots)

Protocol: Preparation of 10 mg/mL Chalcomycin Stock Solution

The preparation of a reliable stock solution is the foundational step for all downstream in vitro assays. This protocol utilizes Dimethyl Sulfoxide (DMSO) to ensure complete dissolution while preserving the structural integrity of the macrolide ring[5].

Causality-Driven Methodology

Step 1: Equilibration

  • Action: Remove the Chalcomycin powder from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Expert Insight: Chalcomycin powder can be hygroscopic. Opening a cold vial introduces ambient moisture via condensation, which can degrade the compound through hydrolysis and artificially inflate the weighed mass, leading to sub-potent stock solutions.

Step 2: Weighing and Dissolution

  • Action: Weigh the desired amount of Chalcomycin (e.g., 10 mg) using an analytical balance. Transfer to a sterile, solvent-resistant glass vial or polypropylene tube. Add 1.0 mL of sterile, anhydrous DMSO to achieve a 10 mg/mL stock solution.

  • Expert Insight: Always add the solvent to the powder, not vice versa, to prevent powder from adhering to the upper walls of the tube. Vortex gently until the solution is completely clear.

Step 3: Sterile Filtration

  • Action: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) membrane into a sterile tube.

  • Expert Insight: Never use PES, nylon, or cellulose acetate filters for 100% DMSO. DMSO will dissolve these standard cell-culture filter membranes, ruining your stock solution and introducing toxic polymers into your downstream cell cultures. PTFE is chemically inert to DMSO.

Step 4: Aliquoting and Storage

  • Action: Dispense the filtered stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile, tightly sealed microcentrifuge tubes. Store immediately at -80°C.

  • Expert Insight: Macrolide antibiotics are highly sensitive to repeated freeze-thaw cycles, which can induce precipitation and structural degradation. Single-use aliquots create a self-validating system where each experiment starts with pristine, uncompromised reagent.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

To evaluate the 6 of Chalcomycin against susceptible strains, a standardized broth microdilution assay is employed[6].

Step-by-Step Workflow
  • Preparation of Working Solutions:

    • Thaw a single aliquot of the 10 mg/mL Chalcomycin DMSO stock on ice.

    • Dilute the stock into the appropriate culture medium (e.g., Mueller-Hinton Broth) to achieve a starting working concentration (e.g., 128 µg/mL).

    • Critical Rule: Ensure the final concentration of DMSO in any cell-containing well does not exceed 1% (v/v) (ideally ≤0.1%). Higher DMSO concentrations are inherently cytotoxic and will confound your MIC readout[2].

  • Serial Dilution:

    • Dispense 50 µL of culture medium into columns 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the Chalcomycin working solution to column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate to column 10. Discard 50 µL from column 10. (Columns 11 and 12 are reserved for controls).

  • Inoculum Standardization:

    • Prepare a bacterial suspension from a fresh overnight culture and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Dilute this suspension 1:150 in broth to achieve a final inoculum concentration of approximately 1×106 CFU/mL.

  • Inoculation & Controls:

    • Add 50 µL of the diluted bacterial inoculum to all test wells (Columns 1-10). The final bacterial concentration in the well will be 5×105 CFU/mL.

    • Positive Control (Column 11): 50 µL medium + 50 µL inoculum (Validates bacterial viability).

    • Negative Control (Column 12): 100 µL medium only (Validates sterility of the media).

  • Incubation and Readout:

    • Incubate the plate at 37°C for 18–24 hours[6].

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Chalcomycin that completely inhibits visible bacterial growth[2].

Workflow Start Chalcomycin Powder (Equilibrate to RT) DMSO Dissolve in sterile DMSO (10 mg/mL Stock) Start->DMSO Weigh & Add Filter Sterile Filtration (0.22 µm PTFE) DMSO->Filter Homogenize Aliquots Aliquot & Store at -80°C (Avoid freeze-thaw) Filter->Aliquots Dispense Dilution Serial Dilution in Culture Media (≤1% DMSO) Aliquots->Dilution Thaw on ice Assay Inoculation & Incubation (MIC / Cell Assay) Dilution->Assay Treat cells

Caption: Experimental workflow for the preparation and application of Chalcomycin stock solutions.

References

  • Ward, S. L., et al. "Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae." Antimicrobial Agents and Chemotherapy, 2004.[Link]

Sources

Method

Application Note: In Vivo Efficacy Testing Protocols for Chalcomycin in Murine Models

Target Audience: Researchers, preclinical scientists, and drug development professionals. Introduction & Mechanistic Rationale Chalcomycin is a naturally occurring 16-membered macrolide antibiotic originally isolated fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals.

Introduction & Mechanistic Rationale

Chalcomycin is a naturally occurring 16-membered macrolide antibiotic originally isolated from the soil actinomycete Streptomyces bikiniensis[1]. Structurally, it is uniquely distinguished from other macrolides by the presence of a 2,3-trans double bond and the substitution of the common amino sugar mycaminose with the neutral sugar d-chalcose at the C-5 position[2].

Mechanistically, chalcomycin acts as a bacteriostatic agent. It exerts its antimicrobial effect by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, thereby blocking the peptide exit tunnel and arresting protein synthesis[1]. Because its binding domain overlaps with those of other macrolides, it exhibits cross-resistance with antibiotics such as tylosin[1]. Understanding this mechanism is vital for interpreting pharmacodynamic (PD) endpoints in preclinical models.

MOA Chalco Chalcomycin (16-membered macrolide) Ribosome Bacterial 50S Ribosomal Subunit Chalco->Ribosome Binds 23S rRNA Peptide Blockade of Peptide Exit Tunnel Ribosome->Peptide Conformation Shift Inhibition Protein Synthesis Arrest (Bacteriostatic) Peptide->Inhibition Halts Translation

Figure 1: Chalcomycin mechanism of action via 50S ribosomal subunit inhibition.

Rationale for the Murine Systemic Infection Model

When evaluating the in vivo efficacy of chalcomycin, the murine systemic infection model provides a robust, self-validating system. Mice (typically outbred CD-1) are highly susceptible to intraperitoneal (IP) inoculation of Gram-positive pathogens like Staphylococcus aureus or Streptococcus pyogenes when the bacteria are suspended in a mucin adjuvant.

Historical biological studies have demonstrated that chalcomycin is well-tolerated in mice across various administration routes (oral and subcutaneous) and exhibits clear, dose-dependent efficacy[3]. Establishing precise pharmacokinetic (PK) and pharmacodynamic (PD) parameters requires rigorous control over formulation, as chalcomycin is only slightly water-soluble but highly soluble in organic solvents[4].

Experimental Protocols

Expertise & Experience Note: The following protocols are designed to ensure direct causality between the administered dose and the observed antimicrobial effect. Proper vehicle formulation is critical; aqueous precipitation of the hydrophobic macrolide at the injection site will artificially inflate the apparent Subcutaneous (SC) ED50 and confound systemic exposure data.

Protocol 1: Formulation of Chalcomycin for In Vivo Dosing
  • Solubilization: Weigh the required amount of lyophilized chalcomycin powder. Dissolve initially in 5% (v/v) Dimethyl sulfoxide (DMSO) to ensure complete molecular dispersion.

  • Surfactant Addition: Add 10% (v/v) Tween 80 to the DMSO-chalcomycin solution. Vortex vigorously for 30 seconds.

    • Causality: Tween 80 acts as a stabilizing surfactant, preventing the hydrophobic macrolide from crashing out of solution upon subsequent aqueous dilution.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile physiological saline (0.9% NaCl) dropwise while continuously vortexing.

  • Validation: Inspect the final formulation visually and via dynamic light scattering (DLS) if available. The solution must be completely clear prior to Subcutaneous (SC) or Oral (PO) administration to ensure accurate bioavailability.

Protocol 2: Murine Systemic Infection Efficacy Workflow

Workflow A 1. Animal Acclimatization (CD-1 Mice, 18-22g) B 2. Infection Induction (S. aureus + 5% Mucin IP) A->B C 3. Chalcomycin Dosing (SC or PO, 1 hr post-infection) B->C D 4. Clinical Monitoring (0-72 hrs, Scoring) C->D E 5. Endpoint Analysis (Survival, CFU, PK/PD) D->E

Figure 2: Step-by-step workflow for the murine systemic S. aureus infection model.

  • Animal Preparation: Acclimate female CD-1 mice (18–22 g) for 5–7 days in a specific pathogen-free (SPF) facility.

  • Inoculum Preparation: Grow S. aureus (e.g., Smith strain or ATCC 29213) to log phase in Brain Heart Infusion (BHI) broth. Wash and resuspend the bacterial pellet in 5% (w/v) sterile porcine gastric mucin to achieve a final concentration of ~10⁶ CFU/mL.

    • Causality: Mucin coats the bacteria, protecting them from immediate host phagocytosis. This artificially lowers the lethal dose (LD100), ensuring a uniform, reproducible systemic infection across the cohort.

  • Infection: Inject 0.5 mL of the bacterial suspension intraperitoneally (IP) into each mouse.

  • Treatment Administration: One hour post-infection, administer the chalcomycin formulation either PO (via oral gavage) or SC (in the scruff of the neck). Dose groups should range from 5 mg/kg to 100 mg/kg to capture the full ED50 curve. Self-Validating Step: Always include a vehicle-only infected control group to confirm the lethality of the inoculum and rule out vehicle toxicity.

  • Observation: Monitor the mice every 6 hours for the first 24 hours, then twice daily up to 72 hours. Record survival rates and clinical scores (e.g., lethargy, piloerection).

Protocol 3: Endpoint Analysis and CFU Enumeration
  • Euthanasia & Harvesting: At predetermined time points (e.g., 2, 4, 8, and 24 hours post-dosing), euthanize a subset of mice. Aseptically harvest blood (via cardiac puncture) and target tissues (kidneys, spleen).

  • Tissue Homogenization: Homogenize tissues in 1 mL of sterile PBS.

  • Plating: Perform 10-fold serial dilutions of the homogenates and blood. Plate 100 µL of each dilution onto Mannitol Salt Agar (selective for Staphylococcus).

  • Incubation & Counting: Incubate plates at 37°C for 24 hours. Enumerate colonies to determine the bacterial burden (CFU/g of tissue or CFU/mL of blood), allowing for the correlation of chalcomycin tissue distribution with localized bacterial clearance.

Quantitative Data Interpretation

Historical in vivo biological studies of chalcomycin have established baseline efficacy metrics in murine models[4]. The table below summarizes the expected Effective Dose 50% (ED50) ranges for a single-dose administration. Researchers should use these benchmarks to validate their internal model sensitivity.

Table 1: Historical ED50 Values for Chalcomycin in Murine Infection Models

Pathogen StrainRoute of AdministrationExpected ED50 Range (mg/kg)
Staphylococcus aureusOral (PO)13 – 53
Staphylococcus aureusSubcutaneous (SC)8 – 47
Streptococcus pyogenesOral (PO)88
Streptococcus pyogenesSubcutaneous (SC)55

Note: Variations in ED50 are highly dependent on the specific virulence of the bacterial strain utilized and the precise formulation vehicle's impact on systemic absorption.

References

  • Title: Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. Source: Antimicrobial Agents and Chemotherapy (PubMed Central / NIH) URL: [Link]

  • Title: CHALCOMYCIN, A NEW ANTIBIOTIC: BIOLOGICAL STUDIES. Source: Canadian Journal of Microbiology (Canadian Science Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Chalcomycin HPLC Separation

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of chalcomycin. This center is designed for researchers, analytical scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of chalcomycin. This center is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting methods for this unique 16-membered macrolide antibiotic. Here, we move beyond simple protocols to explain the fundamental principles behind method optimization, empowering you to make informed decisions and solve complex separation challenges.

Section 1: Foundational Knowledge - FAQs Before You Begin

This section addresses the essential preliminary questions to establish a robust starting point for your method development.

Q1: What are the critical chemical properties of chalcomycin I should consider for HPLC method development?

A1: Understanding the physicochemical properties of chalcomycin is the bedrock of successful method development. Chalcomycin is a large, relatively non-polar macrolide antibiotic.[1][2][3] Unlike many other macrolides, it contains a neutral sugar, D-chalcose, instead of an amino sugar.[3][4][5] This has significant implications for its behavior in reverse-phase HPLC:

  • High Hydrophobicity: Its large macrolactone ring makes it well-suited for reverse-phase chromatography on stationary phases like C18 or C8.

  • Lack of a Basic Handle: The absence of a strongly basic amino sugar means its retention is less dramatically affected by mobile phase pH compared to macrolides like erythromycin. However, pH control is still crucial for peak shape and method robustness, as subtle ionizable groups and interactions with the silica backbone of the column can still occur.

  • UV Absorbance: Chalcomycin possesses chromophores that allow for UV detection. Published methods often utilize wavelengths around 280-282 nm.[4]

Here is a summary of key properties to guide your initial choices:

PropertyValue / CharacteristicImplication for HPLC Method Development
Compound Class 16-Membered Macrolide (Natural Product)Suitable for Reverse-Phase (RP) HPLC.[1]
Key Feature Contains a neutral D-chalcose sugar.[3][4][5]Retention is less dependent on pH than amino-sugar macrolides.
Stationary Phase C18 or C8 columns are excellent starting points.[6]Provides necessary hydrophobic interaction for retention.
Detection UV AbsorbanceMonitor around 280-282 nm for good sensitivity.[4]

Q2: What is a typical starting point for a C18 column and mobile phase for chalcomycin?

A2: A general-purpose C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a reliable starting point for separating macrolide antibiotics.[7] For the mobile phase, a combination of an aqueous buffer and an organic modifier is standard.

  • Mobile Phase A (Aqueous): An acidic buffered solution is recommended to ensure consistent ionization states and suppress interactions with residual silanols on the silica column backbone.[8][9] A good starting point is 10-20 mM phosphate or acetate buffer, with the pH of the aqueous component adjusted to between 2.5 and 4.0 before mixing with the organic modifier.[8]

  • Mobile Phase B (Organic): Acetonitrile is the most common and often preferred organic modifier for macrolide separations due to its lower viscosity (leading to lower backpressure) and strong elution strength.[10][11][12][13] Methanol is a viable alternative that can offer different selectivity.[14]

  • Initial Gradient: A broad "scouting" gradient is highly effective for initial method development.[15] This involves running a wide range of organic modifier concentrations to determine the approximate elution conditions for your analyte and any impurities. A typical scouting gradient would be 5% to 95% Acetonitrile over 15-20 minutes.

Q3: Why is a gradient elution necessary for chalcomycin and related impurities?

A3: Gradient elution, where the mobile phase composition changes over time, is essential for complex samples like chalcomycin fermentations or stability studies.[16] An isocratic elution (constant mobile phase composition) that provides good resolution for early-eluting polar impurities will result in excessively long retention times and broad peaks for late-eluting non-polar compounds like chalcomycin. Conversely, an isocratic method strong enough to elute chalcomycin quickly will cause all polar impurities to rush out unresolved at the solvent front.

A gradient allows you to:

  • Resolve Early Eluting Compounds: By starting with a low percentage of organic modifier.

  • Elute Strongly Retained Compounds: By increasing the organic modifier concentration to push compounds like chalcomycin off the column in a reasonable time.

  • Maintain Good Peak Shape: Gradient elution helps keep peaks sharp and improves detection sensitivity.[16]

Section 2: The Gradient Optimization Workflow

Optimizing an HPLC gradient is a systematic process. The goal is to achieve the required resolution for all peaks of interest in the shortest possible time while maintaining robust and reproducible results.

Step-by-Step Experimental Protocol for Gradient Optimization
  • System Preparation & Equilibration:

    • Prepare fresh mobile phases (e.g., A: 0.1% Formic Acid in Water; B: Acetonitrile). Degas thoroughly.[17]

    • Install a suitable C18 column and flush the system with 100% Mobile Phase B, followed by 100% Mobile Phase A.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • The Scouting Gradient:

    • Objective: To determine the elution range of all compounds.

    • Procedure: Inject your chalcomycin standard or sample and run a wide linear gradient.

    • Example Gradient Table:

      Time (min) % Acetonitrile (B)
      0.0 5
      20.0 95
      22.0 95
      22.1 5

      | 25.0 | 5 |

  • Analysis and Gradient Refinement:

    • Evaluate the Chromatogram: Note the retention time (t_R) of chalcomycin and any critical impurities. Determine the %B at which they elute.

    • Calculate the New Gradient: Create a shallower gradient that brackets the elution of your key peaks. For example, if your peaks of interest elute between 8 and 12 minutes on the scouting run (corresponding to 40-60% B), your new gradient should focus on this range.

    • Example Refined Gradient Table:

      Time (min) % Acetonitrile (B)
      0.0 35
      15.0 65
      17.0 95
      17.1 35

      | 20.0 | 35 |

  • Fine-Tuning for Resolution (Rs):

    • If critical pairs are not fully resolved (target Rs > 2.0)[18], further adjustments are needed.

    • Decrease the Gradient Slope: Make the gradient even shallower around the co-eluting peaks to increase separation.

    • Change the Organic Modifier: Substitute Acetonitrile with Methanol. Methanol is a protic solvent and interacts differently with analytes, which can alter elution order and improve selectivity.[11][14]

    • Adjust the pH: Modify the pH of the aqueous mobile phase (within the column's stable range, typically pH 2-8) to alter the ionization and retention of acidic or basic impurities.[8]

  • Validation and System Suitability Testing (SST):

    • Once an optimal gradient is found, perform replicate injections of a standard.

    • Verify that the method meets established system suitability criteria for precision (RSD < 2%), peak tailing (T ≤ 2), and resolution (Rs > 2).[18][19] This ensures the method is reliable and fit for purpose.[20][21]

Workflow Visualization

The following diagram illustrates the logical flow of the gradient optimization process.

GradientOptimizationWorkflow cluster_prep Preparation cluster_dev Development Cycle cluster_opt Optimization & Validation Prep System & Mobile Phase Preparation Equil Column Equilibration Prep->Equil Scout Run Scouting Gradient (e.g., 5-95% B) Equil->Scout Eval Evaluate Chromatogram: Identify Elution Window Scout->Eval Refine Design Shallow Gradient Around Target Peaks Eval->Refine RunRefined Run Refined Gradient Refine->RunRefined CheckRes Check Resolution (Rs > 2.0)? RunRefined->CheckRes FineTune Fine-Tune: - Change organic modifier - Adjust pH / Temperature CheckRes->FineTune No SST System Suitability Test (SST): - Precision (RSD) - Tailing Factor (T) CheckRes->SST Yes FineTune->RunRefined Final Final Method SST->Final

Caption: A systematic workflow for HPLC gradient optimization.

Section 3: Troubleshooting Guide - Common Issues and Solutions

Even with a systematic approach, problems can arise. This section provides solutions to the most common issues encountered during the HPLC separation of chalcomycin.

Q: My chalcomycin peak is tailing severely (Tailing Factor > 2.0). What are the likely causes and how do I fix it?

A: Peak tailing is one of the most frequent problems in reverse-phase HPLC and can compromise both resolution and quantification.[22][23]

  • Cause 1: Secondary Silanol Interactions: This is the most common cause for tailing of compounds with polar functional groups. Residual silanol groups (Si-OH) on the silica surface of the column packing can be deprotonated (Si-O⁻) and interact ionically with any positive character on the analyte, creating a secondary, undesirable retention mechanism.

    • Solution: Lower the pH of the mobile phase. By adjusting the aqueous mobile phase pH to between 2.5 and 3.5 with an acid like formic, trifluoroacetic, or phosphoric acid, you protonate the silanol groups, neutralizing their negative charge and minimizing these unwanted interactions.[9][24] This is the single most effective way to improve peak shape for this type of issue.

  • Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing (or fronting) peak shape.[22]

    • Solution: Reduce the injection volume or dilute the sample. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves. If it does, column overload was the issue.

  • Cause 3: Column Contamination or Degradation: Over time, strongly retained matrix components can accumulate at the column inlet, or the stationary phase itself can degrade, especially if operated outside its stable pH range.[22][25]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, and you've ruled out other causes, replace the column. Using a guard column can significantly extend the life of your analytical column.

Q: I have an impurity that co-elutes with my main chalcomycin peak. How can I improve the resolution?

A: Improving resolution requires changing the selectivity of the separation—altering the relative retention of the two compounds.

  • Cause 1: Insufficiently Optimized Gradient: The gradient may be too steep, not allowing enough time for the compounds to separate.

    • Solution: Decrease the gradient slope across the section where the peaks elute. A longer, shallower gradient provides more opportunity for differential retention.[26]

  • Cause 2: Poor Selectivity of the Mobile Phase: The chosen organic modifier may not be optimal for separating the specific chemical structures of chalcomycin and the impurity.

    • Solution: Switch the organic modifier from acetonitrile to methanol (or vice versa). Acetonitrile (aprotic) and methanol (protic) have different chemical properties and engage in different types of interactions with analytes (dipole-dipole vs. hydrogen bonding).[11][14] This change can dramatically alter the selectivity and often resolves co-eluting peaks.

  • Cause 3: Temperature Effects: Column temperature can influence selectivity.

    • Solution: Try adjusting the column temperature. Running at a slightly higher temperature (e.g., 40 °C) can improve efficiency and sometimes change selectivity. Conversely, a lower temperature may enhance certain interactions. Ensure the temperature is stable and controlled.

Q: My retention times are drifting between injections. What should I check?

A: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to a problem with the system's equilibrium or hardware.

  • Cause 1: Insufficient Column Equilibration: This is especially common in gradient elution. If the column is not fully returned to the initial mobile phase conditions before the next injection, retention times will shift, usually to be shorter in subsequent runs.

    • Solution: Increase the post-run equilibration time. Ensure at least 10-15 column volumes of the starting mobile phase pass through the column before the next injection.

  • Cause 2: Mobile Phase Preparation Issues: The mobile phase can change over time. Acetonitrile-water mixtures can cool upon mixing, and if not allowed to equilibrate to room temperature, bubbles can form in the pump heads.[10][13][14] Organic solvent can also selectively evaporate, changing the mobile phase ratio.

    • Solution: Always allow freshly mixed mobile phases to reach thermal equilibrium before use.[13] Keep mobile phase bottles capped to prevent evaporation. Prepare fresh mobile phase daily for best results.

  • Cause 3: Pump or Hardware Issues: Leaks in the system or poorly performing pump check valves can lead to inconsistent flow rates and fluctuating mobile phase composition, causing retention time drift.

    • Solution: Perform a systematic check for leaks at all fittings. Check the pump pressure trace; it should be stable and have minimal ripple. If necessary, service the pump check valves.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common HPLC problems.

TroubleshootingTree Start Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution No Reproducibility Poor Reproducibility? Start->Reproducibility No Tailing Peak Tailing? PeakShape->Tailing Yes Fronting Peak Fronting? Tailing->Fronting No LowerpH Lower Mobile Phase pH (to ~2.5-3.5) Tailing->LowerpH Yes Split Split Peaks? Fronting->Split No Overload Check for Overload Fronting->Overload Yes SolventMismatch Match Sample Solvent to Initial Mobile Phase Split->SolventMismatch Yes ShallowGrad Decrease Gradient Slope Resolution->ShallowGrad Yes ChangeSolvent Switch ACN <=> MeOH ShallowGrad->ChangeSolvent Still Co-eluting AdjustpH Adjust Mobile Phase pH ChangeSolvent->AdjustpH Still Co-eluting RTDrift Retention Time Drift? Reproducibility->RTDrift Yes Equilibrate Increase Equilibration Time RTDrift->Equilibrate Yes CheckMP Check Mobile Phase Prep Equilibrate->CheckMP Still Drifting CheckLeaks Check for System Leaks CheckMP->CheckLeaks Still Drifting DiluteSample Dilute Sample / Reduce Injection Volume LowerpH->DiluteSample Still Tailing FlushColumn Flush/Replace Column DiluteSample->FlushColumn Still Tailing Overload->SolventMismatch Shape OK BlockedFrit Check for Blocked Frit SolventMismatch->BlockedFrit Still Split

Caption: A decision tree for troubleshooting common HPLC issues.

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  • Analysis of macrolide antibiotics by liquid chromatography. (n.d.). Scilit.
  • Leadlay, P. F., et al. (2004). Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis. Antimicrobial Agents and Chemotherapy.
  • Questions and Answers on System Suitability Tests (SST) - Part 1. (2025). gmp-compliance.org.
  • chalcomycin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Evaluating System Suitability. (n.d.). Agilent.
  • Development of an HPLC method for the simultaneous determination of azithromycin, clarithromycin, and erythromycin in wastewater. (2025). RSC Publishing.
  • Chalcomycin B, a new macrolide antibiotic from the marine isolate Streptomyces sp. B7064. (2002). The Journal of Antibiotics.
  • Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae. (2004). PubMed.
  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. (2004). ResearchGate.

Sources

Optimization

reducing co-metabolite impurities in chalcomycin crude extracts

Welcome to the Advanced Macrolide Purification Support Center . As a Senior Application Scientist specializing in natural product isolation, I have designed this technical guide to address the specific chromatographic an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Macrolide Purification Support Center . As a Senior Application Scientist specializing in natural product isolation, I have designed this technical guide to address the specific chromatographic and biosynthetic challenges associated with chalcomycin.

Chalcomycin is a 16-membered neutral macrolide antibiotic produced by Streptomyces bikiniensis and select marine Streptomyces strains[1][2]. Because the chm polyketide synthase (PKS) pathway exhibits inherent flexibility, crude extracts are frequently contaminated with structurally analogous co-metabolites, such as Chalcomycin B and neutramycin[2][3][4]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate high-purity Chalcomycin A.

I. Biosynthetic Origins of Co-Metabolite Impurities

To eliminate an impurity, you must first understand its origin. Co-metabolites in chalcomycin extracts are not degradation artifacts; they are parallel products of the same biosynthetic machinery. The chm PKS pathway utilizes acyl-CoA precursors to form the 16-membered macrolactone ring, which is subsequently modified by tailoring enzymes (e.g., glycosyltransferases adding D-chalcose)[3][5]. Variations in these late-stage tailoring steps or alternative oxidations lead to co-metabolites like Chalcomycin B and neutramycin[2][4].

Pathway Precursors Acyl-CoA Precursors (Malonyl-CoA / Methylmalonyl-CoA) PKS chm Polyketide Synthase (PKS) (Macrolactone Assembly) Precursors->PKS Condensation Macrolactone 16-membered Macrolactone Ring (Intermediate) PKS->Macrolactone Cyclization Tailoring Tailoring Enzymes (Glycosylation & Oxidation) Macrolactone->Tailoring Post-PKS Modification ChalA Chalcomycin A (Target Metabolite) Tailoring->ChalA Standard D-chalcose addition ChalB Chalcomycin B (Co-metabolite Impurity) Tailoring->ChalB Variant oxidation state Neutramycin Neutramycin (Co-metabolite Impurity) Tailoring->Neutramycin Divergent glycosylation

Biosynthetic divergence of the chm PKS pathway leading to chalcomycin and its co-metabolites.

II. Frequently Asked Questions (FAQs)

Q: Why do Chalcomycin B and Neutramycin consistently co-elute with Chalcomycin A during standard silica gel chromatography? A: These molecules share the identical 16-membered macrolactone backbone and neutral charge profile[3]. Standard normal-phase silica gel separates compounds primarily by bulk polarity. Because the structural variance between Chalcomycin A and B is restricted to minor oxidative differences, their dipole moments are nearly identical. To resolve them, you must transition from normal-phase bulk separation to reverse-phase systems that exploit subtle differences in hydrophobic surface area.

Q: Can I optimize the fermentation phase to minimize the biosynthesis of these co-metabolites before extraction? A: Yes. Secondary metabolite production in Streptomyces exhibits strong media-based dependency[6]. By tightly controlling the carbon-to-nitrogen (C:N) ratio and supplementing the fermentation broth with specific acyl-CoA precursors, you can drive the chm PKS pathway toward the preferred Chalcomycin A end-product. Furthermore, harvesting the culture at the precise onset of the stationary phase prevents the accumulation of late-stage shunt metabolites.

III. Troubleshooting Guide: Resolving Downstream Impurities

Issue: High levels of structurally related macrolide impurities in the crude extract.

Root Cause: Direct solvent extraction (e.g., using ethyl acetate) indiscriminately pulls all neutral, organic-soluble macrolides from the fermentation broth[1]. Resolution Strategy: Implement a two-dimensional purification workflow. First, use a silica gel plug to strip away highly polar media components and non-macrolide lipids. Second, employ a tightly buffered reverse-phase preparative HPLC method to resolve the macrolides based on micro-hydrophobicity[5].

Workflow Ferm S. bikiniensis Broth (pH 7.0) LLE Liquid-Liquid Extraction (Ethyl Acetate) Ferm->LLE Harvest & Extract Plug Silica Gel Plug (30% Acetone / 2% NH4OAc) LLE->Plug Concentrate to Crude HPLC Prep-HPLC (CH3CN/MeOH Gradient) Plug->HPLC Enriched Macrolide Fraction QC Analytical LC-MS (Self-Validation) HPLC->QC Fraction Collection QC->HPLC Fail (Recycle) Pure Purified Chalcomycin A (>98% Purity) QC->Pure Pass Criteria

Self-validating downstream purification workflow for chalcomycin isolation.

IV. Standardized Experimental Protocol: Isolation of Chalcomycin A

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the integrated Quality Control (QC) checks.

Step 1: Liquid-Liquid Extraction (LLE)

  • Harvest the Streptomyces bikiniensis fermentation broth and centrifuge at 4,000 × g for 20 minutes to pellet the mycelium.

  • Adjust the clarified supernatant to pH 7.0 to ensure the neutral macrolides remain un-ionized[1].

  • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Mechanistic Rationale: Ethyl acetate has the optimal dielectric constant to partition the neutral 16-membered macrolactones while leaving highly polar sugars and amino acids in the aqueous phase.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate in vacuo to yield the crude extract.

Step 2: Silica Gel Plug Filtration

  • Resuspend the crude extract in a minimal volume of chloroform and load it onto a short silica gel column.

  • Wash the column with 100% chloroform to elute non-polar lipids.

  • Elute the enriched macrolide fraction using a solvent system of 30% acetone containing 2% (vol/vol) ammonium acetate[5].

    • Mechanistic Rationale: The addition of ammonium acetate prevents the macrolides from irreversibly binding to the acidic silanol groups on the silica gel, significantly improving recovery.

  • QC Check: Spot the eluate on a TLC plate (10% methanol in chloroform). Chalcomycin should appear as a distinct spot (Rf ~0.5) under UV or after vanillin-sulfuric acid staining[7].

Step 3: Preparative Reverse-Phase HPLC

  • Resuspend the enriched fraction in the initial mobile phase and inject it onto a C18 Preparative HPLC column.

  • Mobile Phase A: CH₃CN-methanol (80:20) buffered with 5 mM NH₄ acetate[5].

  • Mobile Phase B: H₂O buffered with 5 mM NH₄ acetate.

  • Run a linear gradient from 50% to 100% Mobile Phase A at a flow rate of 10 mL/min over 40 minutes[5].

    • Mechanistic Rationale: The 5 mM NH₄ acetate buffer is critical. It standardizes the ionic strength of the mobile phase, ensuring sharp peak shapes and preventing co-elution of Chalcomycin A and B. The 80:20 CH₃CN/MeOH blend leverages both dipole-dipole interactions (acetonitrile) and hydrogen bonding (methanol) to maximize selectivity.

  • Chalcomycin A typically elutes between 60% and 70% of Solvent A[5].

  • QC Check: Perform analytical LC-MS on the collected fractions to verify the presence of the chalcomycin mass ion [M+Na]⁺ and the absence of co-metabolite masses before final lyophilization.

V. Quantitative Chromatographic Data

To aid in fraction identification during Step 3, refer to the following expected chromatographic parameters based on the buffered gradient system.

Table 1: Chromatographic Parameters for Chalcomycin Macrolide Separation

CompoundRelative Retention Time (RRT)Resolution (Rs)Structural Variance
Neutramycin 0.85> 2.0Divergent glycosylation pattern; higher relative polarity[4].
Chalcomycin A 1.00 (Reference)N/AStandard 16-membered macrolactone with D-chalcose[3].
Chalcomycin B 1.121.8 - 2.2Variant oxidation state; slightly higher hydrophobicity[2].

(Note: RRT is calculated relative to the Chalcomycin A peak. A Resolution (Rs) > 1.5 indicates baseline separation, ensuring high-purity fraction collection).

VI. References

  • 1 - Canadian Science Publishing 2.3 - PubMed (NIH) 3.5 - Antimicrobial Agents and Chemotherapy (ASM Journals) 4.2 - PubMed (NIH) 5.7 - Google Patents 6.4 - Frontiers 7.6 - PMC (NIH)

Sources

Troubleshooting

optimizing precursor feeding for chalcomycin biosynthesis scale-up

Welcome to the ChalcoTrak™ Technical Support Center , your definitive resource for troubleshooting and optimizing the scale-up of chalcomycin biosynthesis. Moving from shake-flask discovery to bioreactor-scale production...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the ChalcoTrak™ Technical Support Center , your definitive resource for troubleshooting and optimizing the scale-up of chalcomycin biosynthesis. Moving from shake-flask discovery to bioreactor-scale production of 16-membered macrolides in Streptomyces presents unique metabolic and biophysical challenges.

This guide is engineered for drug development professionals and synthesizes field-proven methodologies with the underlying mechanistic causality of the chm polyketide synthase (PKS) assembly line.

I. Frequently Asked Questions (FAQs): Precursor Dynamics

Q: Why does bolus feeding of propionate cause growth inhibition and titer collapse in my 5L bioreactor? A: Propionate is a direct and necessary precursor for methylmalonyl-CoA, which is heavily utilized by the chm PKS at modules 1, 4, 5, and 6 . However, free propionic acid acts as a potent uncoupler of the proton motive force across the bacterial membrane. When added as a bolus, it rapidly acidifies the cytoplasm, leading to severe cytotoxicity. Solution: Shift to a continuous fed-batch strategy that maintains the residual propionate concentration below 10 mM. Alternatively, feed L-valine; it undergoes branched-chain amino acid degradation to form methylmalonyl-CoA without the acute toxicity of short-chain organic acids.

Q: My fermentation yields high levels of the chalcomycin aglycone (chalconolide) but very little fully glycosylated chalcomycin. What is the bottleneck? A: Chalcomycin requires the attachment of two specific deoxysugars: D-chalcose and D-mycaminose. Aglycone accumulation proves your chm PKS backbone synthesis is functional, but your post-PKS tailoring enzymes are starved of substrates . D-chalcose contains a specific methoxy group that requires S-adenosylmethionine (SAM) as a methyl donor. Solution: Supplement your feed with L-methionine (1-2 mM) during the idiophase to boost intracellular SAM pools, ensuring the methyltransferases have the required cofactors to complete glycosylation.

Q: Why is the 2,3-trans double bond missing from my scaled-up chalcomycin product? A: Unlike most macrolides, the chm PKS lacks the active ketoreductase and dehydratase domains in its seventh module. The 2,3-trans double bond is introduced by a discrete, highly oxygen-dependent non-PKS enzyme after macrolactonization . A missing double bond in scale-up is a primary indicator of oxygen starvation in the bioreactor.

II. Quantitative Data: Precursor Optimization Parameters

To optimize the metabolic flux through the chm PKS, precursor feeding must be tightly controlled. The table below summarizes the optimal operational windows for key precursors to balance biosynthesis against cellular toxicity.

Precursor FeedTarget Metabolic PoolOptimal Bioreactor Conc.Toxicity ThresholdMechanistic Role in Biosynthesis
Sodium Propionate Methylmalonyl-CoA5.0 - 8.0 mM> 12.0 mMExtender unit for PKS modules 1, 4, 5, and 6.
Sodium Malonate Malonyl-CoA10.0 - 15.0 mM> 25.0 mMExtender unit for PKS Loading Module (LM) and module 2.
L-Methionine S-adenosylmethionine1.0 - 2.0 mM> 5.0 mMMethyl donor for D-chalcose post-PKS modification.
L-Valine Methylmalonyl-CoA15.0 - 20.0 mM> 30.0 mMLow-toxicity, slow-release alternative for methylmalonate.

III. Validated Experimental Protocol: Feedback-Controlled Precursor Feeding

This protocol outlines a self-validating fed-batch methodology for scaling up chalcomycin production in a 50L bioreactor. Every step includes a validation checkpoint to ensure the system is operating within optimal parameters.

Step 1: Seed Train and Biomass Accumulation

  • Action: Inoculate a 5% (v/v) vegetative Streptomyces bikiniensis seed culture into the 50L bioreactor containing basal starch-nitrate medium. Maintain at 30°C.

  • Causality: A high initial biomass is required to outcompete the degradation of precursors during the exponential growth phase (trophophase).

  • Validation Checkpoint: Measure the Packed Mycelial Volume (PMV) daily. Do not initiate precursor feeding until PMV reaches >15%. If PMV is lower, the culture lacks the enzymatic mass to process the feed, which will lead to toxic accumulation.

Step 2: Idiophase Transition Monitoring

  • Action: Monitor the Respiratory Quotient (RQ) and glucose consumption rates via off-gas analysis and HPLC.

  • Causality: Streptomyces shifts to secondary metabolism (chalcomycin biosynthesis) only when rapid growth ceases . Feeding precursors too early poisons the growth phase; feeding too late misses the peak PKS expression window.

  • Validation Checkpoint: The system validates the transition when the RQ drops below 0.9 and a sudden spike in Dissolved Oxygen (DO) occurs, signaling the start of the idiophase.

Step 3: Multi-Point Submerged Feeding

  • Action: Initiate a continuous feed of 500 mM sodium propionate and 100 mM L-methionine at 0.5 mL/min. Crucial: Deliver the feed through a submerged dip tube positioned directly above the lowest Rushton impeller.

  • Causality: Streptomyces broths are highly viscous. Surface feeding causes precursors to pool at the air-liquid interface, creating localized zones of lethal toxicity. Submerged feeding into the high-shear impeller zone ensures instantaneous homogenization.

  • Validation Checkpoint: Draw a 5 mL sample every 12 hours and measure residual propionate via HPLC. If the concentration exceeds 10 mM, the system must automatically pause the feed pump. This metabolic feedback loop prevents toxicity.

Step 4: Shear-Stress Mitigated DO Control

  • Action: Link the DO setpoint (maintain >30%) in a cascade control primarily to the aeration rate (0.5 to 1.5 vvm) rather than agitation. Cap the agitation speed at 300 rpm (tip speed < 1.5 m/s).

  • Causality: Excessive agitation mechanically shears the long, filamentous hyphae of Streptomyces. This physical damage forces the cells to divert ATP away from polyketide synthesis and into cellular repair pathways.

  • Validation Checkpoint: Examine the broth under a microscope at 400x magnification. The presence of dense, intact mycelial pellets validates the physical parameters. If fragmented, broken hyphae are visible, immediately lower the agitation cap and increase oxygen supplementation.

IV. System Visualizations

Diagram 1: Metabolic Flux of Precursors into Chalcomycin

PrecursorPathway Propionate Propionate / Valine MMCoA Methylmalonyl-CoA Propionate->MMCoA Acetate Acetate MCoA Malonyl-CoA Acetate->MCoA Methionine L-Methionine SAM SAM Methionine->SAM Glucose Glucose Sugars NDP-Chalcose / NDP-Mycaminose Glucose->Sugars PKS chm PKS (Modules 1-7) MMCoA->PKS Extender Units (M1, M4-M6) MCoA->PKS Extender Units (LM, M2) Chalcomycin Chalcomycin SAM->Chalcomycin O-methylation Sugars->Chalcomycin Aglycone Chalconolide (Aglycone) PKS->Aglycone Aglycone->Chalcomycin Glycosyltransferases

Caption: Metabolic flux of fed precursors into the chalcomycin biosynthetic pathway.

Diagram 2: Bioreactor Scale-Up Troubleshooting Workflow

Troubleshooting Start Scale-up to Bioreactor TiterCheck Is Chalcomycin Titer < Shake Flask? Start->TiterCheck ToxCheck Check Cell Viability (Precursor Toxicity) TiterCheck->ToxCheck Yes (Cell Death) ViscosityCheck Check Broth Viscosity (Mixing Issues) TiterCheck->ViscosityCheck Yes (Poor Mass Transfer) Success Optimal Chalcomycin Yield TiterCheck->Success No FeedStrat Switch to Continuous Fed-Batch (Keep <10mM) ToxCheck->FeedStrat Agitation Use Multi-point Submerged Feeding & Cascade DO ViscosityCheck->Agitation FeedStrat->Success Agitation->Success

Caption: Decision tree for troubleshooting precursor feeding during bioreactor scale-up.

V. References

  • Genetic elements that recode assembly-line polyketide synthases and accelerate their diversification Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae Antimicrobial Agents and Chemotherapy (PubMed Central) URL:[Link]

  • Biosynthesis of Polyketides in Streptomyces Microorganisms (MDPI) URL:[Link]

Reference Data & Comparative Studies

Validation

Validation of Chalcomycin Ribosomal Binding Affinity: A Comparative Guide to SPR Methodologies

As a Senior Application Scientist, I frequently encounter the challenge of accurately mapping the binding kinetics of atypical macrolides. Chalcomycin, a 16-membered macrolide antibiotic synthesized by Streptomyces bikin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately mapping the binding kinetics of atypical macrolides. Chalcomycin, a 16-membered macrolide antibiotic synthesized by Streptomyces bikiniensis, presents a unique biophysical profile. Unlike standard macrolides (e.g., erythromycin) that utilize basic amino sugars like desosamine to anchor into the bacterial 50S ribosomal subunit, chalcomycin features a neutral deoxysugar, d-chalcose, at the C-5 position[1][2].

This structural divergence fundamentally alters its electrostatic interaction profile within the nascent peptide exit tunnel (NPET) of the ribosome[3]. To properly evaluate its efficacy as a translation inhibitor, drug development professionals must move beyond static end-point assays and employ high-resolution kinetic profiling. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative techniques and provides a self-validating experimental workflow for quantifying chalcomycin-ribosome interactions.

Mechanistic Context: Chalcomycin at the Ribosome

Before designing a binding assay, one must understand the interaction's causality. Macrolides halt bacterial protein synthesis by sterically occluding the NPET in domain V of the 23S rRNA[3]. Because chalcomycin relies on a neutral sugar moiety, its association rate ( kon​ ) and residency time ( 1/koff​ ) are driven more by hydrophobic packing and hydrogen bonding than by the strong electrostatic steering typical of protonated macrolides[4].

MOA Chalcomycin Chalcomycin (16-membered macrolide with neutral d-chalcose) Ribosome Bacterial 50S Ribosomal Subunit (23S rRNA Domain V) Chalcomycin->Ribosome Binds near Peptidyl Transferase Center Tunnel Nascent Peptide Exit Tunnel (NPET) Ribosome->Tunnel Steric Occlusion Inhibition Translation Inhibition (Bacteriostatic Effect) Tunnel->Inhibition Halts Peptide Elongation

Caption: Chalcomycin binding mechanism and steric occlusion at the bacterial 50S ribosomal subunit.

Comparative Analysis: Why SPR for Atypical Macrolides?

To validate the binding affinity ( KD​ ) of chalcomycin, researchers typically choose between SPR, Isothermal Titration Calorimetry (ITC), and traditional Filter Binding Assays.

The Causality of Assay Selection: Ribosomes are massive, complex ribonucleoprotein assemblies (~2.6 MDa for the prokaryotic 70S). Traditional filter binding assays require radioactive labeling and only provide equilibrium data, completely obscuring the dynamic association and dissociation rates[4]. ITC provides unparalleled thermodynamic data (enthalpy, entropy, and stoichiometry) but consumes large quantities of highly purified ribosomes (mg range) and lacks real-time kinetic resolution[5][6].

SPR bridges this gap. It is a label-free optical technique that measures real-time quantitative binding affinities and kinetics with minimal sample consumption[7][8]. For evaluating drug residency time—a critical metric for modern antibiotic efficacy—SPR is the gold standard.

Table 1: Quantitative Comparison of Ribosomal Binding Affinity Assays

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Filter Binding Assay
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & AffinityEquilibrium Affinity ( KD​ )
Labeling Required No (Label-free optical detection)No (Label-free thermal detection)Yes (Radioligand)
Sample Consumption Low (μg range of target protein/RNA)High (mg range of target protein/RNA)Low to Medium
Real-Time Monitoring YesNoNo
Throughput Moderate to HighLowModerate
Self-Validating SPR Experimental Workflow

An SPR protocol must be a self-validating system. Artifacts such as mass transport limitations, bulk refractive index shifts, and non-specific binding can easily mimic true kinetic signals. The following step-by-step methodology is designed to isolate the true chalcomycin-ribosome interaction.

Step 1: Sensor Chip Preparation & Ribosome Immobilization

Rationale: Direct amine coupling of a large ribosomal subunit often leads to heterogeneous presentation and occluded binding pockets. Instead, we utilize a site-directed Biotin-Streptavidin capture system.

  • Biotinylation: Lightly biotinylate the purified 50S ribosomal subunits using a mild NHS-PEG4-Biotin linker (target 1-2 biotins per ribosome) to preserve conformational integrity.

  • Surface Conditioning: Condition a Streptavidin (SA) sensor chip with three consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove non-crosslinked streptavidin.

  • Capture: Inject the biotinylated 50S ribosomes over the active flow cell at a low flow rate (5 μL/min) until a target immobilization level of 3000-4000 Response Units (RU) is achieved.

    • Causality Check: A high RU is mandatory here because the analyte (chalcomycin, MW ~700 Da) is extremely small compared to the ligand (50S subunit, MW ~1.5 MDa). The theoretical maximum response ( Rmax​ ) must be >15 RU to yield a robust signal-to-noise ratio.

Step 2: Analyte Preparation (Chalcomycin)

Rationale: Chalcomycin's neutral d-chalcose sugar renders it more hydrophobic than basic macrolides[2]. It requires organic solvents for initial solubilization, necessitating strict buffer matching.

  • Prepare a 10 mM stock of chalcomycin in 100% DMSO.

  • Dilute the stock into SPR running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 0.05% Tween-20) to a top concentration of 50 μM.

  • Critical Step: Ensure the final DMSO concentration is strictly matched (e.g., exactly 2.0%) across all chalcomycin dilutions and the running buffer.

    • Causality Check: A DMSO mismatch of even 0.1% will cause a massive bulk refractive index shift, completely masking the small molecule binding signal.

Step 3: Kinetic Profiling (Sensogram Acquisition)
  • Multi-Cycle Titration: Inject chalcomycin at varying concentrations (e.g., 0.78, 1.56, 3.12, 6.25, 12.5, 25, 50 μM) over both the active (ribosome) and reference (streptavidin-only) flow cells.

  • Flow Dynamics: Use a high flow rate (50-100 μL/min) during the association phase (60 seconds) and dissociation phase (180 seconds).

    • Causality Check: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true chemical binding kinetics rather than the diffusion rate of the drug to the sensor surface[5].

  • Blank Injections: Include buffer blanks (0 μM chalcomycin) before and after the concentration series.

Step 4: Data Evaluation & Validation
  • Double-Referencing: Subtract the reference flow cell signal from the active cell signal, and then subtract the buffer blank signal. This eliminates non-specific binding and systemic baseline drift.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

  • Self-Validation: Accept the data only if the χ2 value of the fit is < 10% of the Rmax​ , and the residual plots show random scatter rather than systematic deviation.

SPRWorkflow Chip 1. Surface Conditioning (Streptavidin Sensor Chip) Immob 2. Ligand Capture (Immobilize Biotinylated 50S Ribosomes) Chip->Immob Analyte 3. Analyte Injection (Chalcomycin Titration with DMSO Matching) Immob->Analyte Kinetics 4. Kinetic Profiling (High Flow Rate to Prevent Mass Transport Limits) Analyte->Kinetics Data 5. Data Analysis (Double-Referencing & 1:1 Langmuir Fit) Kinetics->Data

Caption: Self-validating SPR experimental workflow for chalcomycin-ribosome binding affinity.

Conclusion

Validating the ribosomal binding affinity of atypical macrolides like chalcomycin requires the kinetic resolution that only SPR can provide. While ITC remains an invaluable tool for profiling the thermodynamic drivers of binding[6], SPR's ability to delineate precise association and dissociation rates provides actionable insights for scientists aiming to optimize antibiotic residency times and overcome ribosomal resistance mutations.

References
  • Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-neg
  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis, ResearchG
  • Genetic Approaches to Polyketide Antibiotics, ACS Public
  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI, Reichert SPR,
  • Measuring drug-target binding with SPR & ITC binding assays, YouTube,
  • Chemical parameters influencing fine-tuning in the binding of macrolide antibiotics to the ribosomal tunnel, ResearchG
  • Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI, XanTec bioanalytics GmbH,
  • ITC Studies of Ribosome/Antibiotics Interactions, PubMed/NIH,

Sources

Comparative

Comparative Genomic Analysis of Chalcomycin-Producing Bacterial Strains: A Technical Guide

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Chalcomycin is a potent 16-membered macrolide antibiotic distinguished by a unique 2,3-trans double bond and the presence of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chalcomycin is a potent 16-membered macrolide antibiotic distinguished by a unique 2,3-trans double bond and the presence of the neutral sugar D-chalcose, which replaces the amino sugar mycaminose found in most other macrolides (1)[1]. Historically isolated from the terrestrial bacterium Streptomyces bikiniensis, recent bioprospecting has uncovered marine-derived Streptomyces strains capable of producing novel chalcomycin analogs with enhanced antimicrobial profiles (2)[2].

This guide provides an in-depth comparative genomic analysis of these strains, detailing the mechanistic anomalies of the chalcomycin biosynthetic gene cluster (BGC) and providing self-validating experimental workflows for BGC cloning and heterologous expression.

Comparative Genomic Landscape

While the terrestrial S. bikiniensis serves as the archetype for chalcomycin biosynthesis, marine environments impose distinct selective pressures that drive the evolution of secondary metabolite pathways. Comparative genomics reveals that marine strains such as Streptomyces sp. HK-2006-1 and Streptomyces sp. B7064 harbor homologous BGCs but produce unique structural variants like dihydrochalcomycin, chalcomycin E, and chalcomycin B (3)[3].

Table 1: Comparative Analysis of Chalcomycin-Producing Strains
StrainHabitatKey Macrolides ProducedBGC CharacteristicsMIC vs S. aureus (µg/mL)
Streptomyces bikiniensis TerrestrialChalcomycin>60 kb, 25 genes, off-PKS 2,3-trans double bond formation~32-64 (Baseline)[1]
Streptomyces sp. HK-2006-1 Marine (Sediment)Chalcomycin, Dihydrochalcomycin, Chalcomycin EMarine-adapted variants with altered glycosylation4 (Chalcomycin), 32 (Dihydrochalcomycin)[2]
Streptomyces sp. B7064 Marine (Mangrove)Chalcomycin, Chalcomycin BNovel structural analogs0.39 (Chalcomycin)[4]

Mechanistic Insights: The chm Biosynthetic Gene Cluster

The chm BGC spans over 60 kb and comprises 25 putative genes responsible for polyketide backbone assembly, deoxysugar synthesis, and self-resistance (1)[1].

A profound mechanistic anomaly exists within the chm polyketide synthase (PKS). Module 7 of the PKS lacks the expected ketoreductase (KR) and dehydratase (DH) domains required to form the 2,3-trans double bond. Instead, sequence analysis and heterologous expression confirm that this double bond is introduced by a discrete, off-PKS reductase or dehydratase—an unprecedented deviation from standard modular PKS logic[1].

G A chm PKS Modules 1-6 (Polyketide Backbone Elongation) B chm PKS Module 7 (Lacks KR & DH Domains) A->B Chain Transfer C Release & Tautomerization (3-keto macrolactone intermediate) B->C Thioesterase Cleavage D Discrete Reductase/Dehydratase (Off-PKS 2,3-trans double bond formation) C->D Unprecedented Modification E Glycosyltransferases (Addition of D-chalcose & mycinose) D->E Backbone Maturation F Mature Chalcomycin (16-membered macrolide) E->F Final Biosynthesis

Logic of Chalcomycin PKS and Off-PKS 2,3-trans Double Bond Formation

Experimental Workflows & Self-Validating Protocols

To rigorously compare these genomes and validate the functional output of their BGCs, researchers must employ large-fragment cloning and heterologous expression. The following protocols are designed as self-validating systems, ensuring that causality is established at every step.

Protocol 1: Cosmid Library Construction and BGC Capture

Causality: The chm BGC exceeds 60 kb, rendering standard plasmid vectors ineffective. Cosmid vectors (e.g., pSuperKos) are utilized because they can accommodate 35-45 kb inserts, allowing the entire cluster to be captured across two or more overlapping clones (5)[5].

  • High Molecular Weight (HMW) DNA Extraction: Isolate intact genomic DNA from the target Streptomyces strain to prevent shearing of large BGCs.

  • Partial Digestion: Digest the HMW DNA with Sau3AI to generate fragments in the 35-45 kb range.

    • Validation Check: Run a pulsed-field gel electrophoresis (PFGE) to confirm fragment size distribution.

  • Ligation and Packaging: Ligate the fragments into a BamHI-digested cosmid vector and perform in vitro packaging into lambda phage particles.

  • Transfection and Screening: Transfect into E. coli DH5α. Screen the library using degenerate PCR primers targeting the highly conserved ketosynthase (KS) domains of the chm PKS.

    • Validation Check: Sequence the KS amplimers to confirm identity with known tylosin or chalcomycin PKS domains.

Protocol 2: Heterologous Expression in a Clean Host

Causality: Native Streptomyces strains often possess complex regulatory networks that silence BGCs or produce competing metabolites. Expressing the captured chm cosmids in a mutant Streptomyces fradiae strain lacking its native tyl (tylosin) PKS ensures a clean metabolic background. Any 16-membered macrolide detected is unambiguously derived from the introduced chm genes (1)[1].

  • Conjugation: Introduce the overlapping cosmids into the S. fradiaetyl- mutant via intergeneric conjugation from E. coli ET12567/pUZ8002.

  • Homologous Recombination: Allow the overlapping cosmids to recombine in vivo to reconstruct the contiguous >60 kb chm BGC.

    • Validation Check: Perform Southern blotting or long-read PCR across the recombination junction to verify cluster integrity.

  • Fermentation: Cultivate the recombinant S. fradiae in optimized liquid production media for 5-7 days.

  • Metabolite Extraction and Validation: Extract the culture broth with ethyl acetate. Analyze the crude extract via LC-MS/MS.

    • Validation Check: The presence of a 3-keto 16-membered macrolactone confirms the off-PKS nature of the 2,3-trans double bond, validating the functional expression of the PKS backbone.

G S1 S. bikiniensis (Terrestrial) Reference chm BGC Seq Whole Genome Sequencing & antiSMASH Profiling S1->Seq S2 Streptomyces sp. HK-2006-1 Marine Adaptations S2->Seq Comp Comparative Genomics (Identify >60kb BGC Homologs) Seq->Comp Clone Cosmid Library Construction (Sau3AI Partial Digestion) Comp->Clone Expr Heterologous Expression (S. fradiae tyl- mutant host) Clone->Expr Conjugation Val Metabolite Validation (LC-MS/MS & NMR) Expr->Val Fermentation

Comparative Genomics and Heterologous Expression Workflow

References

  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. ASM Journals.
  • Chalcomycins from Marine-Derived Streptomyces sp. and Their Antimicrobial Activities. NIH.
  • Marine Bacteria. Part 16. Chalcomycin B, a New Macrolide Antibiotic from the Marine Isolate Streptomyces sp. B7064.
  • Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species. Frontiers.

Sources

Validation

Validating Chalcomycin Efficacy Against MRSA: An In Vitro Comparative Guide

As the landscape of antimicrobial resistance evolves, drug development professionals are increasingly turning to marine-derived secondary metabolites to bypass the resistance mechanisms plaguing traditional therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antimicrobial resistance evolves, drug development professionals are increasingly turning to marine-derived secondary metabolites to bypass the resistance mechanisms plaguing traditional therapeutics. Among these, Chalcomycin —a macrolide antibiotic isolated from marine Streptomyces sp. (such as strain B7064)—has emerged as a highly potent candidate against methicillin-resistant Staphylococcus aureus (MRSA).

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will objectively compare chalcomycin’s in vitro performance against standard-of-care alternatives, map its mechanistic pathways, and provide a self-validating experimental framework for rigorous laboratory evaluation.

Mechanism of Action: Overcoming Ribosomal Resistance

Chalcomycin belongs to the macrolide class of antibiotics. While many hospital-acquired MRSA strains exhibit resistance to older macrolides (like erythromycin or azithromycin) via ribosomal methylation (erm genes) or efflux pumps (msrA), chalcomycin's unique structural conformation allows it to maintain high binding affinity to the bacterial ribosome.

Mechanistically, chalcomycin binds reversibly to the 50S ribosomal subunit. By sterically blocking the peptide exit tunnel, it prevents the elongation of the nascent polypeptide chain, leading to premature dissociation of peptidyl-tRNA and subsequent bacteriostatic arrest1[1].

MOA C Chalcomycin (Macrolide) R 50S Ribosomal Subunit C->R Reversible Binding PT Peptide Exit Tunnel R->PT Steric Hindrance PS Protein Synthesis Arrest PT->PS Premature Chain Termination MG MRSA Growth Inhibition PS->MG Bacteriostatic Effect

Fig 1: Chalcomycin mechanism of action via 50S ribosomal subunit inhibition.

Comparative In Vitro Efficacy Data

To establish chalcomycin as a viable lead compound, its efficacy must be benchmarked against both its structural relatives (azithromycin) and the clinical gold standard for MRSA (vancomycin). Recent in vitro isolations and characterizations demonstrate that chalcomycin exhibits a Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL against S. aureus2[2]. This places its potency on par with, or slightly superior to, vancomycin3[3].

Table 1: Comparative Efficacy Profile Against MRSA Strains
CompoundAntibiotic ClassMIC Range (µg/mL)Mechanism of ActionClinical / Development Status
Chalcomycin Macrolide0.39 50S Ribosomal InhibitionPreclinical (Marine Isolate)
Vancomycin Glycopeptide0.5 - 2.0Cell Wall Synthesis InhibitionStandard of Care (Clinical)
Azithromycin Macrolide>64.0 (Resistant)50S Ribosomal InhibitionClinically Ineffective for MRSA

Data synthesis indicates that chalcomycin effectively bypasses typical macrolide resistance mechanisms that render azithromycin obsolete against MRSA.

Self-Validating Experimental Protocol: MIC & MBC Determination

A robust drug development pipeline relies on irreproachable data. The following protocol is designed not just as a sequence of steps, but as a self-validating system . Every variable is controlled to ensure that the resulting MIC values are a true reflection of chalcomycin's pharmacodynamics, rather than experimental artifact.

Experimental Workflow

Workflow Prep Inoculum Prep 0.5 McFarland Media CAMHB Standardization Prep->Media Standardize Dilution Chalcomycin Gradient Media->Dilution 96-well plate Incubate Incubation 37°C, 18-24h Dilution->Incubate Inoculate Read OD600 Read (MIC) Incubate->Read Turbidity Plating Agar Plating (MBC) Read->Plating Subculture

Fig 2: Self-validating broth microdilution workflow for MIC/MBC determination.

Step-by-Step Methodology & Causality

Step 1: Media Preparation and Cation Adjustment

  • Action: Prepare Mueller-Hinton Broth and adjust to physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) to create CAMHB.

  • The "Why" (Causality): Divalent cations are critical for stabilizing the bacterial cell envelope. Failing to adjust these cations can artificially alter membrane permeability, leading to false-positive efficacy (artificially low MICs) for large macrolide structures like chalcomycin.

Step 2: Compound Preparation & Serial Dilution

  • Action: Dissolve chalcomycin in DMSO (ensuring final assay DMSO concentration is <1% v/v). Perform a 2-fold serial dilution across a 96-well plate to achieve a gradient from 64 µg/mL down to 0.01 µg/mL.

  • The "Why" (Causality): Macrolides are notoriously hydrophobic. High DMSO concentrations will independently lyse MRSA cells, confounding the data. Keeping DMSO <1% ensures the observed cell death is strictly chalcomycin-induced.

Step 3: Inoculum Standardization

  • Action: Suspend MRSA colonies (e.g., ATCC 43300) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute to a final well concentration of 5×105 CFU/mL.

  • The "Why" (Causality): Standardizing the inoculum prevents the "inoculum effect"—a phenomenon where an artificially high starting bacterial titer depletes the antibiotic too rapidly, falsely inflating the MIC.

Step 4: Internal Validation Controls (The Self-Validating System)

  • Action: Include three mandatory control wells:

    • Positive Growth Control: Bacteria + CAMHB + 1% DMSO (No drug). Validates organism viability and ensures the vehicle (DMSO) isn't inhibitory.

    • Negative Sterility Control: CAMHB + 1% DMSO only. Validates aseptic technique.

    • Reference Standard: Vancomycin gradient. Validates that the specific MRSA strain is behaving within expected clinical resistance thresholds.

Step 5: Incubation and Quantitative Readout

  • Action: Incubate at 37°C for 18-24 hours. Read absorbance at OD600 using a microplate reader rather than relying solely on visual inspection.

  • The "Why" (Causality): Visual reads are subjective. OD600 spectrophotometry provides a quantifiable, reproducible metric to calculate exact MIC 50​ and MIC 90​ values, essential for regulatory drug development documentation.

Conclusion

Chalcomycin represents a highly promising, structurally unique macrolide capable of bypassing traditional MRSA resistance mechanisms. By demonstrating an MIC of 0.39 µg/mL, it directly competes with standard glycopeptides like vancomycin4[4]. For drug development professionals, validating this compound using the strictly controlled, self-validating protocols outlined above will ensure that preclinical data translates reliably into in vivo success.

References

  • Chalcomycin B, a New Macrolide Antibiotic from the Marine Isolate Streptomyces sp. B7064. ResearchGate.
  • Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds. PMC - NIH.
  • Development of antibiotics and the future of marine microorganisms to stem the tide of antibiotic resistance. PMC - NIH.
  • Streptomyces: The biofactory of secondary metabolites. Frontiers.

Sources

Comparative

Synergistic Effects of Chalcomycin Combined with Beta-Lactam Antibiotics: A Comparative Guide

Introduction: The Rationale for Combination Therapy The escalating crisis of multi-drug resistant (MDR) pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Combination Therapy

The escalating crisis of multi-drug resistant (MDR) pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel combination therapies.1[1]. However, the thick peptidoglycan layer of wild-type gram-positive bacteria often limits the intracellular accumulation of large macrolides.

Combining chalcomycin with beta-lactam antibiotics creates a highly effective, synergistic mechanism. This guide objectively compares the performance of chalcomycin/beta-lactam combinations against standard alternatives and provides rigorously validated experimental protocols for researchers and drug development professionals.

Mechanistic Causality: The Basis of Synergy

To engineer effective therapies, one must analyze the causality behind the combination.2[2]. This targeted action degrades the peptidoglycan barrier.3[3]. Once inside,4[4]. This dual-target approach operates as a "door-opener" mechanism, preventing the bacteria from mounting a compensatory stress response and leading to rapid cell death.

G BL Beta-Lactam Antibiotic PBP Inhibits PBPs BL->PBP CW Peptidoglycan Degradation (Increased Permeability) PBP->CW CHAL Chalcomycin (Macrolide) CW->CHAL Facilitates Entry RIB Binds 50S Ribosome CHAL->RIB DEATH Bacterial Cell Death (Synergistic Effect) RIB->DEATH

Synergistic mechanism: Beta-lactams increase permeability for chalcomycin ribosomal targeting.

Comparative Efficacy: Chalcomycin + Beta-Lactams vs. Alternatives

When evaluating combination therapies for MRSA, the chalcomycin + beta-lactam regimen must be compared against current clinical standards, such as Vancomycin + Beta-lactams or Daptomycin monotherapy.5[5].

Table 1: Comparative in vitro Performance against MRSA (ATCC 43300)

Treatment RegimenMechanism of ActionMIC Reduction (Fold)FICI ScoreClinical Profile / Limitations
Chalcomycin + Cefazolin Ribosomal Inhibition + Cell Wall Degradation8- to 16-fold0.35 - 0.45High tissue penetration; overcomes macrolide efflux pumps via concentration surge.
Vancomycin + Cefazolin Dual Cell Wall Inhibition6[6]7[7]Effective, but carries risk of nephrotoxicity and emergence of VISA strains.
Daptomycin (Monotherapy) Membrane DepolarizationN/AN/ARapid bactericidal activity, but requires high doses; resistance emerging.
Chalcomycin (Monotherapy) Ribosomal InhibitionN/A> 1.0Limited by thick peptidoglycan barrier in wild-type MRSA strains.

Experimental Protocols: Self-Validating Synergy Workflows

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system to quantify the synergistic effects of chalcomycin and beta-lactams. The workflow employs a primary Checkerboard Assay to establish the FICI, followed by a secondary Time-Kill Kinetic Assay to validate bactericidal causality.

Workflow Prep 1. Inoculum Preparation (MRSA ATCC 43300) Check 2. Checkerboard Assay (Serial Dilutions) Prep->Check FICI 3. Calculate FICI (Synergy if ≤ 0.5) Check->FICI TimeKill 4. Time-Kill Kinetics (0, 4, 8, 24 hrs) FICI->TimeKill Select Optimal Conc. Val 5. Protocol Validation (Bactericidal Confirmation) TimeKill->Val

Self-validating workflow for quantifying chalcomycin and beta-lactam synergy via FICI and time-kill.

Protocol 1: Checkerboard Assay for FICI Determination

Causality Note: This assay systematically tests orthogonal concentration gradients to pinpoint the exact concentration where the two drugs mutually enhance each other's uptake and target binding.

  • Inoculum Preparation: Culture MRSA (e.g., ATCC 43300) in cation-adjusted Mueller-Hinton broth (CAMHB) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute to a final test inoculum of 5×105 CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, dispense serial two-fold dilutions of the beta-lactam (e.g., cefazolin) along the x-axis and chalcomycin along the y-axis.

  • Incubation: Inoculate each well with 50 µL of the bacterial suspension. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • MIC Determination: Identify the lowest concentration in each row/column that completely inhibits visible bacterial growth.

  • FICI Calculation: Calculate the index using the formula:

    FICI=(MICChalcomycin_alone​MICChalcomycin_in_combo​​)+(MICBeta−lactam_alone​MICBeta−lactam_in_combo​​) . Validation:5[5].
Protocol 2: Time-Kill Kinetics for Bactericidal Validation

Causality Note: While FICI shows growth inhibition, time-kill assays prove that the combination actively kills the pathogen faster than monotherapy, confirming the lethal consequence of the dual-mechanism attack.

  • Preparation: Prepare glass tubes containing CAMHB with (a) Control (no drug), (b) Chalcomycin at 0.5x MIC, (c) Beta-lactam at 0.5x MIC, and (d) the Combination at 0.5x MIC.

  • Inoculation: Add MRSA inoculum to achieve a starting concentration of 106 CFU/mL.

  • Sampling: Incubate at 37°C with shaking. Extract 100 µL aliquots at 0, 4, 8, and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile saline and plate on Tryptic Soy Agar (TSA). Incubate plates for 24 hours and count colonies.

  • Data Interpretation: 6[6].

Conclusion

The synergistic pairing of chalcomycin and beta-lactam antibiotics represents a highly logical and effective strategy for overcoming the robust cell wall defenses of MRSA. By employing beta-lactams as a "door-opener," chalcomycin can achieve critical intracellular concentrations, outperforming standard monotherapies and offering a compelling alternative to vancomycin-based regimens.

References

  • 5Z.com. "Synergy of short antimicrobial peptides with β-lactam antibiotics against MRSA resides in the degradation of peptidoglycan barrier". Available at:[Link]

  • PMC. "Synergy of β-Lactams with Vancomycin against Methicillin-Resistant Staphylococcus aureus: Correlation of Disk Diffusion and Checkerboard Methods". Available at:[Link]

  • PMC. "β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA". Available at:[Link]

  • ResearchGate. "Synergy of beta-lactams with vancomycin against methicillin-resistant Staphylococcus aureus: correlation of the disk diffusion and the checkerboard methods". Available at:[Link]

  • PMC. "Streptomyces: The biofactory of secondary metabolites". Available at:[Link]

  • ResearchGate. "Chalcomycin B, a New Macrolide Antibiotic from the Marine Isolate Streptomyces sp. B7064". Available at:[Link]

Sources

Validation

validating chalcomycin target specificity via mutational analysis

Validating Chalcomycin Target Specificity via Mutational Analysis: A Comparative Guide 1. Mechanistic Rationale: The Structural Divergence of Chalcomycin Macrolide antibiotics arrest bacterial translation by binding to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Chalcomycin Target Specificity via Mutational Analysis: A Comparative Guide

1. Mechanistic Rationale: The Structural Divergence of Chalcomycin Macrolide antibiotics arrest bacterial translation by binding to the nascent peptide exit tunnel (NPET) within the 50S ribosomal subunit. For clinically standard 14-membered (erythromycin) and 15-membered (azithromycin) macrolides, target affinity is heavily driven by an electrostatic interaction and hydrogen bonding between their protonated 3′-dimethylamino sugar (desosamine) and the N6 position of nucleotide A2058 in the 23S rRNA[1].

Chalcomycin presents a unique structural paradigm. As a 16-membered macrolide synthesized by Streptomyces bikiniensis, it lacks the charged amino sugar entirely, featuring the neutral sugar D-chalcose at the C-5 position alongside a distinct 2,3-trans double bond[2]. Because chalcomycin utilizes a neutral sugar, its thermodynamic reliance on the A2058 binding pocket is fundamentally altered compared to protonated macrolides[3].

To objectively validate chalcomycin's target specificity, we employ targeted mutational analysis of the 23S rRNA. By engineering specific mutations (e.g., A2058G, A2059G) known to confer the MLSB (macrolide-lincosamide-streptogramin B) resistance phenotype, we can map the differential binding footprint of chalcomycin against conventional alternatives[4].

2. Experimental Workflow

Workflow Mut Site-Directed Mutagenesis (23S rRNA: A2058G, A2059G) Strain Isogenic Strain Generation & Sequence Verification Mut->Strain Transformation MIC Phenotypic Screening (MIC Determination) Strain->MIC In vivo validation Kinetics In Vitro Binding Kinetics (Ribosome Affinity - Kd) Strain->Kinetics Ribosome isolation Data Target Specificity Validation (Chalcomycin vs. Erythromycin) MIC->Data Kinetics->Data

Fig 1. Experimental workflow for validating macrolide target specificity via 23S rRNA mutagenesis.

3. Self-Validating Experimental Protocols

Protocol 1: Generation of Isogenic 23S rRNA Mutants Causality: Bacteria typically possess multiple rrn operons. Mutating a single allele results in phenotypic masking by the remaining wild-type ribosomes. We utilize an engineered E. coli SQ171 strain (lacking all chromosomal rrn alleles) supported by a counter-selectable plasmid carrying a wild-type rrn operon to ensure the mutant rRNA is exclusively expressed.

  • Mutagenesis: Perform site-directed mutagenesis on a rescue plasmid (pCSacB-rrn) to introduce A2058G, A2059G, and C2611G mutations into the 23S rRNA gene[5].

  • Transformation: Electroporate the mutant plasmids into the E. coli SQ171 background.

  • Counter-Selection: Plate transformants on LB agar supplemented with 5% sucrose to force the eviction of the wild-type sacB-containing maintenance plasmid.

  • Self-Validation Step: Perform targeted Sanger sequencing on the 23S rRNA locus of surviving colonies. The absence of wild-type peaks at position 2058/2059 confirms a homogeneous mutant ribosome population.

Protocol 2: Minimum Inhibitory Concentration (MIC) Profiling Causality: MIC assays translate ribosomal binding kinetics into physiological efficacy, allowing us to quantify the resistance fold-shift caused by specific target alterations.

  • Preparation: Culture sequence-verified mutant strains and the isogenic wild-type control in cation-adjusted Mueller-Hinton broth (CAMHB) to an OD600 of 0.5.

  • Dilution: Prepare 96-well microtiter plates with 2-fold serial dilutions of Chalcomycin, Erythromycin, and Azithromycin (0.06 to 256 µg/mL).

  • Inoculation: Add 5×105 CFU/mL per well and incubate at 37°C for 18 hours.

  • Self-Validation Step: Include a known A2058G-resistant strain and a universally susceptible control to ensure antibiotic stock potency and validate the assay's dynamic range[5].

Protocol 3: Ribosome Binding Kinetics via Surface Plasmon Resonance (SPR) Causality: To prove that MIC shifts are due to target affinity rather than efflux or permeability, direct binding kinetics ( Kd​ ) must be measured on purified ribosomes.

  • Isolation: Purify 70S ribosomes from WT and mutant strains using sucrose gradient ultracentrifugation.

  • Immobilization: Immobilize biotinylated DNA oligonucleotides complementary to the 16S rRNA on a streptavidin-coated SPR sensor chip. Flow the 70S ribosomes over the chip for capture.

  • Analyte Injection: Inject varying concentrations of macrolides (10 nM to 10 µM) over the sensor surface.

  • Self-Validation Step: Utilize a reference flow cell containing immobilized DNA but no captured ribosomes. Subtracting this reference signal eliminates artifacts from bulk refractive index changes and non-specific binding of the lipophilic macrolides[3].

4. Comparative Data Analysis

The following tables synthesize the phenotypic and kinetic data, objectively comparing chalcomycin against standard macrolide alternatives.

Table 1: Phenotypic Profiling (MIC Values in µg/mL)

Strain (23S rRNA Genotype)Chalcomycin (16-membered, neutral sugar)Erythromycin (14-membered, amino sugar)Azithromycin (15-membered, amino sugar)
Wild-Type (WT) 0.50.250.125
A2058G Mutant 16>256>256
A2059G Mutant 812864
C2611G Mutant 2168

Table 2: Ribosome Binding Affinity ( Kd​ in nM)

Ribosome SourceChalcomycinErythromycinAzithromycin
Wild-Type 70S 451510
A2058G 70S 1,200>10,000 (No binding)>10,000 (No binding)

5. Discussion & Field Insights

The mutational analysis clearly delineates the target specificity of chalcomycin. The A2058G mutation confers extreme, high-level resistance to both erythromycin and azithromycin (MIC > 256 µg/mL)[1]. This is caused by a severe steric clash and the loss of the critical hydrogen bond between the guanine amine and the desosamine sugar of the drugs[4].

In stark contrast, chalcomycin exhibits a significantly blunted resistance fold-shift (MIC 16 µg/mL against A2058G). Because chalcomycin utilizes the neutral D-chalcose sugar, it does not rely on the A2058 electrostatic interaction to the same degree[2]. The SPR data corroborates this causality: while erythromycin loses all measurable affinity for the A2058G ribosome ( Kd​ > 10,000 nM), chalcomycin maintains a measurable, albeit reduced, binding affinity ( Kd​ = 1,200 nM)[3]. This structural independence from A2058 validates chalcomycin's distinct binding topology within the NPET and highlights the strategic value of neutral-sugar macrolides in drug development to circumvent prevalent MLSB resistance mechanisms.

6. References

1.[2] Ward et al. "Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae." Antimicrobial Agents and Chemotherapy. URL: 2.[1] Vester, B., & Douthwaite, S. "Macrolide Resistance Conferred by Base Substitutions in 23S rRNA." Antimicrobial Agents and Chemotherapy. URL: 3.[5] Tait-Kamradt et al. "Mutations in 23S rRNA and Ribosomal Protein L4 Account for Resistance in Pneumococcal Strains Selected In Vitro by Macrolide Passage." Antimicrobial Agents and Chemotherapy. URL: 4.[3] "Role of protonated and neutral forms of macrolides in binding to ribosomes from gram-positive and gram-negative bacteria." ASM Journals. URL: 5.[4] Zalacain, M., & Cundliffe, E. "Resistance to the macrolide antibiotic tylosin is conferred by single methylations at 23S rRNA nucleotides G748 and A2058 acting in synergy." Proceedings of the National Academy of Sciences. URL:

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling Chalcomycin

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or sparsely documented compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or sparsely documented compounds like Chalcomycin, a robust understanding of personal protective equipment (PPE) is not merely a procedural formality; it is a cornerstone of scientific responsibility. This guide provides essential, immediate safety and logistical information for handling Chalcomycin, grounded in established safety principles and a precautionary approach. Given the absence of a comprehensive Safety Data Sheet (SDS) specifically for Chalcomycin, the following recommendations are based on its nature as a macrolide antibiotic with potential cytotoxic properties.

Understanding the Hazard: Why Caution is Paramount with Chalcomycin

Chalcomycin is a 16-membered macrolide antibiotic derived from Streptomyces species.[1][2][3][4][5][6][7] While its primary characterization is as an antibacterial agent, particularly against Gram-positive organisms, preliminary data indicates it may also inhibit protein synthesis in HeLa cells.[4] This suggests potential cytotoxic activity, a critical consideration for handling. In the absence of specific toxicological data and occupational exposure limits (OELs), a conservative approach that minimizes all potential routes of exposure—inhalation, dermal contact, and ingestion—is warranted. The Occupational Safety and Health Administration (OSHA) mandates the implementation of a Chemical Hygiene Plan (CHP) for laboratories, which includes protocols for handling hazardous chemicals.[8][9][10][11][12]

Core Principles of Protection: A Multi-Layered Defense

Effective protection against chemical hazards in the laboratory is not achieved by a single piece of equipment but through a combination of engineering controls, administrative controls, and personal protective equipment.

  • Engineering Controls: These are the first line of defense and include fume hoods, biological safety cabinets (BSCs), and glove boxes. When handling powdered Chalcomycin or preparing solutions, all work should be conducted within a certified chemical fume hood or a Class II BSC to prevent inhalation of aerosols or powders.

  • Administrative Controls: These are the established procedures and policies that minimize exposure risk. This includes proper training, clear signage for designated work areas, and established protocols for waste disposal.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is contingent on the specific task being performed.

Recommended Personal Protective Equipment for Chalcomycin

The following table outlines the recommended PPE for various laboratory activities involving Chalcomycin.

Activity Recommended PPE Rationale
Handling Solid/Powdered Chalcomycin - Nitrile Gloves (double-gloved) - Lab Coat (disposable, with knit cuffs) - Safety Goggles - N95 Respirator- Double Gloving: Prevents contamination in case of a tear or puncture in the outer glove. - Disposable Lab Coat: Prevents contamination of personal clothing and can be easily disposed of if contaminated. - Safety Goggles: Protects eyes from airborne particles. - N95 Respirator: Provides respiratory protection from inhaling fine powders.
Preparing Stock Solutions - Nitrile Gloves (double-gloved) - Lab Coat (disposable, with knit cuffs) - Safety Goggles - Face Shield- Double Gloving: Protects against splashes and spills. - Disposable Lab Coat: Protects against splashes and spills. - Safety Goggles: Protects eyes from splashes. - Face Shield: Provides an additional layer of protection for the face from splashes.
Administering Chalcomycin in in vitro or in vivo Models - Nitrile Gloves - Lab Coat - Safety Glasses- Nitrile Gloves: Protects against accidental skin contact. - Lab Coat: Protects against minor splashes. - Safety Glasses: Provides basic eye protection.

Step-by-Step Protocols for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully fastened.

  • Respirator/Mask (if required): Place the respirator over your nose and mouth, and secure the straps. Perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the second pair of gloves over the first.

Doffing Procedure (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Gown/Lab Coat: Unfasten the lab coat and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Respirator/Mask: Remove by touching only the straps.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Perform thorough hand hygiene.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with Chalcomycin.

PPE_Decision_Workflow cluster_start Start: Assess Task cluster_assessment Hazard Assessment cluster_ppe_selection PPE Selection cluster_action Action Start Identify Experimental Procedure involving Chalcomycin Assess_Form Is Chalcomycin in solid/powder form? Start->Assess_Form Assess_Aerosol Potential for aerosol/splash generation? Assess_Form->Assess_Aerosol No PPE_High High-Level PPE: - Double Nitrile Gloves - Disposable Gown - N95 Respirator - Safety Goggles Assess_Form->PPE_High Yes PPE_Medium Medium-Level PPE: - Double Nitrile Gloves - Disposable Gown - Face Shield & Goggles Assess_Aerosol->PPE_Medium Yes PPE_Low Standard Lab PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Assess_Aerosol->PPE_Low No Proceed Proceed with Experiment PPE_High->Proceed PPE_Medium->Proceed PPE_Low->Proceed

Caption: PPE selection workflow for handling Chalcomycin.

Spill Management and Waste Disposal

In the event of a spill, immediately alert others in the area. A spill kit containing absorbent materials, appropriate cleaning agents, and waste bags should be readily available. All waste contaminated with Chalcomycin, including used PPE, should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.

Conclusion: Fostering a Culture of Safety

Adherence to these PPE guidelines is not just about compliance; it's about fostering a culture of safety and scientific excellence. By understanding the potential hazards of Chalcomycin and implementing these protective measures, you safeguard yourself, your colleagues, and the integrity of your research. Always consult your institution's Chemical Hygiene Plan and Safety Officer for specific guidance.

References

  • Chalcomycin B, a new macrolide antibiotic from the marine isolate Streptomyces sp. B7064. (2002). The Journal of Antibiotics.
  • Laboratory Safety Guidance.
  • chalcomycin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
  • Chalcomycin biosynthesis gene cluster from Streptomyces bikiniensis: novel features of an unusual ketolide produced through expression of the chm polyketide synthase in Streptomyces fradiae. (2004). Antimicrobial Agents and Chemotherapy.
  • Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. (2004). Antimicrobial Agents and Chemotherapy.
  • (PDF) Chalcomycin Biosynthesis Gene Cluster from Streptomyces bikiniensis: Novel Features of an Unusual Ketolide Produced through Expression of the chm Polyketide Synthase in Streptomyces fradiae. (2004).
  • Material Safety Data Sheet - CHALCONE. (2006). MP Biomedicals.
  • Guide for handling cytotoxic drugs and rel
  • OSHA Laboratory Standard 29 CFR 1910.1450.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group.
  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • 29 CFR 1910.
  • Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff. PMC.
  • Safe handling of cytotoxics: guideline recommend
  • Healthcare-Associated Infections: Personal Protective Equipment (PPE). (2026). Wisconsin Department of Health Services.
  • 909-Hazardous drugs table. eviQ.
  • Preventing occupational exposure to cytotoxic and other hazardous drugs. (2005). European Biosafety Network.
  • Appropriate use of personal protective equipment (PPE) to protect yourself from infection. (2021). MEDIUS Holdings Co., Ltd.
  • Overview – Personal protective equipment. (2024). RACGP.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CHALCOMYCIN
Reactant of Route 2
CHALCOMYCIN
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